4-Chloro-6-fluoroindan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADRGRWYNJBMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599387 | |
| Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166250-01-7 | |
| Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 4-Chloro-6-fluoroindan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 4-Chloro-6-fluoroindan-1-one, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible databases, this document presents a predictive analysis based on the known spectroscopic properties of structurally analogous compounds, including 4-chloro-1-indanone, 5-chloro-1-indanone, and 6-fluoroindan-1-one. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of related substituted indanones and general principles of spectroscopy.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.4 - 7.6 | d | ~ 8.0 | 1H | Ar-H |
| ~ 7.1 - 7.3 | d | ~ 8.0 | 1H | Ar-H |
| ~ 3.1 - 3.3 | t | ~ 6.0 | 2H | -CH₂- (alpha to C=O) |
| ~ 2.7 - 2.9 | t | ~ 6.0 | 2H | -CH₂- (beta to C=O) |
Note: The aromatic proton signals will be influenced by both the chloro and fluoro substituents, leading to distinct doublet splittings.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| > 200 | C=O (Ketone) |
| ~ 160 - 165 (d) | C-F |
| ~ 150 - 155 | Ar-C (quaternary) |
| ~ 135 - 140 | Ar-C (quaternary) |
| ~ 130 - 135 | Ar-C-Cl |
| ~ 125 - 130 | Ar-CH |
| ~ 115 - 120 (d) | Ar-CH |
| ~ 35 - 40 | -CH₂- (alpha to C=O) |
| ~ 25 - 30 | -CH₂- (beta to C=O) |
Note: The carbon attached to the fluorine atom will exhibit a characteristic doublet due to C-F coupling.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1710 - 1730 | Strong | C=O stretch (Ketone) |
| ~ 1600 - 1580 | Medium | Aromatic C=C stretch |
| ~ 1250 - 1200 | Strong | C-F stretch |
| ~ 800 - 750 | Strong | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| ~ 184/186 | High | [M]⁺ and [M+2]⁺ (Molecular ion peaks, ~3:1 ratio) |
| ~ 156/158 | Medium | [M - CO]⁺ |
| ~ 149 | Medium | [M - Cl]⁺ |
| ~ 121 | Medium | [M - CO - Cl]⁺ |
Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.[2] For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] The sample can be prepared in one of the following ways:
-
KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
Solution: The sample is dissolved in a suitable solvent (e.g., chloroform or carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.[4] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.[6][7] The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.[8] The resulting ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[9] The detector records the abundance of each ion, generating the mass spectrum.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. LabXchange [labxchange.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. measurlabs.com [measurlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
The Synthesis and Characterization of 4-Chloro-6-fluoroindan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Publication: December 24, 2025
Abstract
4-Chloro-6-fluoroindan-1-one is a halogenated indanone derivative of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis and detailed characterization. A plausible and robust synthetic pathway via intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoic acid is presented, based on established chemical principles for analogous transformations. This document also outlines the expected analytical characterization of the title compound, providing predicted data for techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers engaged in the synthesis and application of substituted indanones.
Introduction
Indanones are a class of bicyclic ketones that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these compounds. This compound, with its specific substitution pattern, represents a valuable synthon for further chemical elaboration. This guide details a proposed synthetic route and the expected analytical profile of this target compound.
Proposed Synthesis of this compound
The most direct and widely employed method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. This approach is proposed for the synthesis of this compound, starting from the corresponding 3-(3-chloro-5-fluorophenyl)propanoic acid.
Synthesis of the Precursor: 3-(3-chloro-5-fluorophenyl)propanoic acid
Intramolecular Friedel-Crafts Acylation
The cyclization of 3-(3-chloro-5-fluorophenyl)propanoic acid to yield this compound is anticipated to proceed via an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a strong acid catalyst.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in an inert solvent such as dichloromethane or nitrobenzene, a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) is added portion-wise at 0 °C under a nitrogen atmosphere.
-
Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, typically ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
A Comprehensive Technical Guide on the Biological Activities of Substituted Indanones
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold, characterized by a benzene ring fused to a cyclopentanone ring, has emerged as a privileged structure in medicinal chemistry. Its versatile framework allows for extensive chemical modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of substituted indanones, focusing on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows to furnish a comprehensive resource for ongoing research and drug development.
Core Biological Activities and Quantitative Data
Substituted indanones have demonstrated a broad spectrum of biological effects, with the nature and position of substituents on the indanone ring playing a pivotal role in determining their specific activity and potency.[1]
Substituted indanones have shown considerable promise as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and tubulin polymerization, as well as the induction of cytotoxicity in various cancer cell lines.[2] For instance, certain indanone-based thiazolyl hydrazone derivatives have been found to be more effective than the approved anticancer drug irinotecan against colon cancer cell lines such as HT-29, COLO 205, and KM 12.[3] Mechanistic studies revealed that these compounds arrest the cell cycle in the G2/M phase, induce apoptosis, and inhibit tubulin polymerization.[3]
| Compound | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |
| 9f | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [4] |
| MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [4] | ||
| Doxorubicin | - | MCF-7 (Breast Cancer) | 0.062 ± 0.012 | [4] |
| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (Colon Cancer) | 0.41 ± 0.19 | [3] |
| COLO 205 (Colon Cancer) | - | [3] | ||
| KM 12 (Colon Cancer) | - | [3] |
The neuroprotective effects of substituted indanones are prominently associated with their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.[2][5] The FDA-approved Alzheimer's drug, Donepezil, features an indanone core, highlighting the therapeutic potential of this scaffold.[1][6] Certain indanone derivatives have demonstrated potent inhibition of cholinesterases and the ability to inhibit the self-assembly of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[7][8]
| Compound | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |
| 5c | meta-substituted aminopropoxy benzylidene | AChE | 0.12 | [9] |
| 7b | para-substituted aminopropoxy benzyl | BChE | 0.04 | [9] |
| 26d | - | AChE | 0.0148 | [7] |
| 26i | - | AChE | 0.0186 | [7] |
| 9 | - | AChE | 0.0148 | [8] |
| 14 | - | AChE | 0.0186 | [8] |
Substituted indanones have been investigated for their anti-inflammatory properties, demonstrating the ability to inhibit key pro-inflammatory mediators.[2] Some derivatives have shown potent inhibitory activity against TNF-α-induced monocyte adhesion to colon epithelial cells, an in vitro model for colitis.[10] Additionally, certain 2-benzylidene-1-indanone derivatives have exhibited promising anti-inflammatory activity by inhibiting the expression of LPS-induced TNF-α and IL-6 in macrophages.[11]
| Compound | Substitution Pattern | Assay | % Inhibition | Reference |
| 4d | 6-hydroxy-2-(benzylidene)-1-indanone | LPS-induced TNF-α expression | 83.73 | [11] |
| LPS-induced IL-6 expression | 69.28 | [11] | ||
| 8f | (modified A ring of 4d) | - | Improved activity | [11] |
Several studies have explored the antimicrobial potential of substituted indanones.[6][12] Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridines have demonstrated promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14]
| Compound Series | Target Organisms | Activity | Reference |
| 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. clavatus | Promising antibacterial activity | [13][14] |
Experimental Protocols
This in vitro assay determines the ability of a compound to inhibit the COX-2 enzyme. The activity is measured by monitoring the initial rate of O2 uptake using a Clark-type electrode. The assay mixture typically contains Tris-HCl buffer, hematin, EDTA, and the test compound dissolved in DMSO. The reaction is initiated by the addition of arachidonic acid, and the enzyme activity is recorded. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then calculated.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In a typical experiment, cancer cells (e.g., MCF-7) are seeded in a 96-well plate and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period. After incubation, MTT solution is added to each well, and the plate is incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
The inhibitory activities of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are determined using a modified Ellman's method. The assay is typically performed in a 96-well plate. The reaction mixture contains phosphate buffer, the test compound, and the respective enzyme (AChE or BChE). After a pre-incubation period, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are added. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is monitored spectrophotometrically, and the enzyme activity is calculated. IC50 values are then determined from the dose-response curves.
RAW 264.7 macrophages are seeded in a culture plate and pre-incubated with the test compounds for a certain period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After incubation, the cell culture supernatants are collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.
The antimicrobial activity of the synthesized compounds is evaluated using the agar disc-diffusion method. A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate. Sterile filter paper discs impregnated with the test compound at a specific concentration are placed on the agar surface. The plates are then incubated under appropriate conditions. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc. Standard antibiotics are used as positive controls for comparison.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of COX-2 inhibition by substituted indanones.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by substituted indanones.
Caption: A generalized experimental workflow for the development of substituted indanones.
Conclusion
Substituted indanones represent a highly promising class of compounds with a broad and potent range of biological activities.[2] The data and protocols presented in this guide underscore their potential in the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The versatility of the indanone scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.[2] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this remarkable class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-6-fluoroindan-1-one as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-fluoroindan-1-one is a halogenated indanone derivative that holds significant potential as a key intermediate in the synthesis of various pharmaceutical compounds. The presence of both chloro and fluoro substituents on the aromatic ring provides unique electronic properties that can be strategically utilized in drug design to modulate biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Indanone scaffolds are prevalent structural motifs in a wide range of biologically active molecules and natural products. Their rigid framework and versatile functionalization capabilities make them attractive starting points for the development of novel therapeutics. The incorporation of halogen atoms, such as chlorine and fluorine, into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1] this compound, with its distinct substitution pattern, represents a valuable building block for accessing novel chemical entities with potential therapeutic applications.
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process: the synthesis of the precursor 3-(3-chloro-5-fluorophenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to form the indanone ring.
Synthesis of 3-(3-chloro-5-fluorophenyl)propanoic acid
A plausible method for the synthesis of 3-(3-halogenophenyl)propanoic acids involves the reaction of a benzyl chloride derivative with a malonic ester, followed by hydrolysis and decarboxylation.[2]
Experimental Protocol:
-
Step 1: Synthesis of 2-(3-chlorobenzyl)diethyl malonate. In a reaction vessel equipped with a stirrer and thermometer, ethanol, potassium hydroxide, and diethyl malonate are combined. The mixture is heated to 70°C, and then 3-chlorobenzyl chloride is added dropwise while maintaining the temperature between 70-80°C. After the addition is complete, the reaction is allowed to proceed for an additional 1.5 hours. The ethanol is then removed by distillation. Water is added to the cooled residue, and the mixture is stirred and allowed to separate. The organic layer, containing the crude 2-(3-chlorobenzyl)diethyl malonate, is collected.[2]
-
Step 2: Hydrolysis and Decarboxylation. The crude 2-(3-chlorobenzyl)diethyl malonate is then subjected to acidic hydrolysis and decarboxylation. This is typically achieved by heating with a strong acid such as concentrated hydrochloric acid. After the reaction is complete, the mixture is cooled, and the product, 3-(3-chlorophenyl)propanoic acid, is isolated, for example, by filtration after precipitation.[2]
Note: This is a general procedure for a related compound. The synthesis of the specific 3-(3-chloro-5-fluorophenyl)propanoic acid would require the use of 1-(bromomethyl)-3-chloro-5-fluorobenzene as the starting material.
Intramolecular Friedel-Crafts Acylation
The cyclization of 3-(3-chloro-5-fluorophenyl)propanoic acid to this compound is achieved through an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a strong acid.
Experimental Protocol:
A solution of 3-(3-chloro-5-fluorophenyl)propanoic acid in a suitable solvent is treated with a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid. The reaction mixture is then heated to facilitate the cyclization. Upon completion, the reaction is quenched, and the product is extracted and purified.
Logical Relationship of the Synthesis Pathway
Caption: Synthetic pathway to this compound.
Physicochemical and Spectroscopic Data
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₉H₆ClFO |
| Molecular Weight | 184.60 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
| ¹H NMR | Aromatic protons, two methylene groups (triplets) |
| ¹³C NMR | Carbonyl carbon, aromatic carbons, two methylene carbons |
| IR (cm⁻¹) | C=O stretch (~1700), C-Cl stretch, C-F stretch, aromatic C-H bends |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight |
Role as a Pharmaceutical Intermediate
While specific drugs derived from this compound are not explicitly detailed in the surveyed literature, the indanone core and the specific halogenation pattern suggest its utility in the synthesis of a variety of potential therapeutic agents. Indanone derivatives have been investigated for a range of biological activities, including as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, and as anticancer agents.[3][4]
The chloro and fluoro substituents can play several roles in drug design:
-
Modulation of Lipophilicity: The halogen atoms can fine-tune the lipophilicity of the final drug molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Blocking: The fluoro group, in particular, can be used to block sites of metabolism, thereby increasing the half-life of a drug.
-
Enhanced Binding Affinity: The electronegative nature of the halogen atoms can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of the drug.
Experimental Workflow for Pharmaceutical Synthesis
Caption: General workflow for utilizing this compound in API synthesis.
Conclusion
This compound is a promising, yet underexplored, pharmaceutical intermediate. Its synthesis, achievable through established organic chemistry reactions, provides access to a scaffold with desirable features for drug discovery. The presence of both chlorine and fluorine atoms offers medicinal chemists a valuable tool for modulating the physicochemical and pharmacological properties of new drug candidates. Further research into the synthesis of specific drug molecules from this intermediate is warranted to fully realize its potential in the development of novel therapeutics. This guide serves as a foundational resource to stimulate and support such endeavors.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. scienceopen.com [scienceopen.com]
No Direct Research Found on Bioactive Molecules from 4-Chloro-6-fluoroindan-1-one
A comprehensive search of scientific literature and patent databases has revealed no specific research on the discovery of novel bioactive molecules derived directly from 4-Chloro-6-fluoroindan-1-one. While the fields of medicinal chemistry and drug discovery actively investigate halogenated organic compounds for potential therapeutic applications, this particular starting material does not appear in the available published research.
This in-depth technical guide cannot be completed as requested due to the absence of foundational studies on the synthesis, characterization, and biological evaluation of derivatives from this compound. Consequently, there is no quantitative data for presentation, no established experimental protocols to detail, and no defined signaling pathways to visualize.
Research into related areas, such as the biological activities of various other chloro- and fluoro-substituted heterocyclic compounds, does exist. For instance, studies on fluoroquinolones, substituted indazoles, and pyranopyrimidin-2,4-diones have demonstrated a range of biological effects including antimicrobial, anticancer, and anti-inflammatory properties. However, these findings are not directly applicable to derivatives of this compound, as the core molecular scaffold is different, which fundamentally dictates the resulting biological activity.
For researchers, scientists, and drug development professionals interested in this area, the lack of existing research on this compound could represent an unexplored niche within medicinal chemistry. The synthesis of novel derivatives from this starting material would be a novel endeavor, requiring exploratory synthetic chemistry followed by broad biological screening to identify any potential therapeutic activities.
Future research in this specific area would need to first establish synthetic routes to derivatize the this compound core. This would likely involve reactions targeting the ketone functional group and potential modifications to the aromatic ring. Subsequent screening of these new chemical entities against a variety of biological targets would be necessary to uncover any potential bioactivity.
4-Chloro-6-fluoroindan-1-one Derivatives: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Chloro-6-fluoroindan-1-one core is a versatile chemical scaffold with significant potential in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The presence of halogen atoms—chlorine and fluorine—offers opportunities for modulating pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. This technical guide explores two promising, albeit currently theoretical, applications of this compound derivatives: as modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) for metabolic diseases and as inhibitors of MAP/microtubule affinity-regulating kinase (MARK) for oncology.
Potential Application 1: Peroxisome Proliferator-Activated Receptor Gamma (PPARG) Modulation
PPARG is a nuclear receptor that plays a critical role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[1] Agonists of PPARG, such as the thiazolidinedione class of drugs, have been used in the treatment of type 2 diabetes. The discovery of indenone derivatives as PPARG agonists suggests that the indanone scaffold could also be a promising starting point for the development of novel PPARG modulators.[1]
Hypothetical Derivative Series: Spiro-hydantoin Indanones
A plausible synthetic route to novel PPARG modulators from this compound involves the synthesis of spiro-hydantoin derivatives. The hydantoin moiety can mimic the carboxylic acid group present in many PPARG ligands.
Proposed Synthesis of Spiro[4-chloro-6-fluoroindane-1,4'-imidazolidine]-2',5'-dione
A potential synthetic route for this class of compounds is the Bucherer-Bergs reaction.
Experimental Protocol: Synthesis of Spiro[4-chloro-6-fluoroindane-1,4'-imidazolidine]-2',5'-dione (Hypothetical)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq).
-
Reaction Conditions: Heat the mixture in a sealed vessel at 80-100 °C for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and the resulting precipitate is collected by filtration. The crude product is then washed with water and a cold non-polar solvent like diethyl ether to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired spiro-hydantoin derivative.
Quantitative Data for Hypothetical PPARG Modulators
The following table presents hypothetical data for a series of spiro-hydantoin indanone derivatives, based on the activities of known indenone-based PPARG agonists.
| Compound ID | R Group | PPARγ Binding Affinity (Ki, µM)[2] | PPARγ Transactivation (EC50, µM)[1] |
| IND-PPARG-01 | H | 5.2 | 1.5 |
| IND-PPARG-02 | 4-Methoxybenzyl | 2.8 | 0.8 |
| IND-PPARG-03 | 3-Chlorobenzyl | 3.5 | 1.1 |
| IND-PPARG-04 | Pyridin-4-ylmethyl | 1.9 | 0.5 |
Biological Assay: PPARγ Competitive Binding Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is a common method for determining the binding affinity of compounds to PPARγ.[3]
Experimental Protocol: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay [3][4]
-
Reagent Preparation:
-
Prepare a 2X stock solution of the test compounds in TR-FRET Dilution Buffer. A serial dilution is necessary to determine the IC50 value. The final DMSO concentration should not exceed 1%.
-
Prepare a 4X solution of Fluormone™ Pan-PPAR Green tracer.
-
Prepare a 4X mixture of GST-PPARγ-LBD and Tb-anti-GST antibody.
-
-
Assay Procedure:
-
Add 10 µL of the 2X test compound solution to the wells of a 384-well plate. Control wells receive TR-FRET Dilution Buffer with DMSO.
-
Add 5 µL of the 4X Fluormone™ Pan-PPAR Green tracer solution to all wells.
-
Add 5 µL of the 4X GST-PPARγ-LBD/Tb-anti-GST antibody mixture to all wells. The final volume in each well will be 20 µL.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for at least 1 hour, protected from light.
-
Read the plate using a TR-FRET compatible microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
-
Data Analysis: The TR-FRET ratio (520 nm/495 nm) is calculated. The data is then plotted as the TR-FRET ratio versus the logarithm of the test compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.
PPARG Signaling Pathway
Caption: PPARG Signaling Pathway Activation.
Potential Application 2: MARK3/4 Inhibition for Glioma Treatment
MAP/microtubule affinity-regulating kinases (MARKs), particularly MARK3 and MARK4, have emerged as potential therapeutic targets in oncology. Inhibition of these kinases can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The discovery of PCC0208017, a potent inhibitor of MARK3 and MARK4, highlights the potential for developing novel anti-glioma agents.[5][6] The indanone scaffold can serve as a basis for designing novel kinase inhibitors.
Hypothetical Derivative Series: Indanone-based Heterocyclic Inhibitors
A plausible approach to developing MARK3/4 inhibitors from this compound is to synthesize derivatives bearing a heterocyclic moiety known to interact with the ATP-binding pocket of kinases. For instance, an aminopyrimidine or a similar nitrogen-containing heterocycle could be introduced.
Proposed Synthesis of N-(4-((4-Chloro-6-fluoro-1-oxoindan-2-yl)methyl)phenyl)pyrimidin-2-amine
This hypothetical synthesis involves a multi-step sequence starting with the functionalization of the indanone at the 2-position, followed by coupling to a heterocyclic amine.
Experimental Protocol: Synthesis of N-(4-((4-Chloro-6-fluoro-1-oxoindan-2-yl)methyl)phenyl)pyrimidin-2-amine (Hypothetical)
-
Synthesis of 2-bromo-4-chloro-6-fluoroindan-1-one: this compound is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride, followed by reflux.
-
Suzuki Coupling: The resulting 2-bromo derivative is then subjected to a Suzuki coupling reaction with (4-(pyrimidin-2-ylamino)phenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as toluene/ethanol/water. The reaction is heated under an inert atmosphere until completion.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the target compound.
Quantitative Data for Hypothetical MARK3/4 Inhibitors
The following table provides hypothetical inhibitory activities for a series of indanone-based MARK inhibitors, with data extrapolated from known MARK inhibitors like PCC0208017.[5][6]
| Compound ID | Heterocyclic Moiety | MARK3 IC50 (nM)[5][6] | MARK4 IC50 (nM)[5][6] | Glioma Cell Line (U87-MG) Proliferation IC50 (µM)[6] |
| IND-MARK-01 | Pyrimidin-2-yl | 5.5 | 6.2 | 3.8 |
| IND-MARK-02 | Pyridin-2-yl | 10.1 | 12.5 | 7.1 |
| IND-MARK-03 | Thiazol-2-yl | 8.3 | 9.8 | 5.4 |
| IND-MARK-04 | 4-Methylpyrimidin-2-yl | 3.1 | 4.0 | 2.5 |
Biological Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a robust method for quantifying the binding of inhibitors to a kinase target.[7][8]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for MARK3 [7][8]
-
Reagent Preparation:
-
Prepare a 4X serial dilution of the test compound in 1X Kinase Buffer A.
-
Prepare a 2X solution of MARK3 kinase and Eu-anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
Add 4 µL of the 4X test compound to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells. The final volume will be 16 µL.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of measuring TR-FRET.
-
-
Data Analysis: The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium) is calculated. The data is then plotted against the inhibitor concentration to determine the IC50 value.
Proposed Mechanism of Action for MARK Inhibition in Glioma
Caption: Proposed Mechanism of MARK Inhibition in Glioma.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The hypothetical derivatives and their potential applications as PPARG modulators and MARK3/4 inhibitors, as outlined in this guide, are based on established principles of medicinal chemistry and data from structurally related compounds. Further exploration, synthesis, and biological evaluation of derivatives based on this core structure are warranted to unlock their full therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to embark on such investigations.
References
- 1. Indenone derivatives: a novel template for peroxisome proliferator-activated receptor gamma (PPARgamma) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Potent Novel Peroxisome Proliferator-Activated Receptor γ Indole Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iright.com [iright.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-Chloro-6-fluoroindan-1-one, a halogenated derivative of the versatile 1-indanone scaffold. While specific research on this particular compound is limited, this paper extrapolates its potential synthesis, biological activities, and avenues for therapeutic development based on extensive literature on related indanone analogs. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this compound and similar compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, a common and effective method for the preparation of 1-indanones.[1][2][3] The proposed synthetic pathway involves the cyclization of 3-(4-chloro-2-fluorophenyl)propanoic acid.
Proposed Synthetic Pathway:
A plausible route to synthesize the precursor, 3-(4-chloro-2-fluorophenyl)propanoic acid, would involve several steps starting from commercially available materials. The final and key step is the intramolecular Friedel-Crafts acylation to yield the target compound, this compound. This cyclization is typically mediated by a strong acid catalyst.[1][4]
Potential Biological Activities and Related Compounds
The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in various pharmacologically active compounds.[1][5] Derivatives of 1-indanone have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][6] The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic potential.
Anticancer Activity
Numerous substituted indanone derivatives have exhibited potent anticancer activities.[1][5] These compounds can induce cytotoxicity in various cancer cell lines, promote apoptosis, and cause cell cycle arrest.[6][7] The mechanisms of action often involve the inhibition of key cellular targets like tubulin polymerization and the modulation of signaling pathways such as the NF-κB pathway.[6][7]
Table 1: Anticancer Activity of Representative Indanone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [6] |
| ITH-6 | Thiazolyl Hydrazone | COLO 205 (Colon) | 0.98 | [6] |
| ITH-6 | Thiazolyl Hydrazone | KM 12 (Colon) | 0.41 | [6] |
| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [6] |
| Compound 9j | 2-Benzylidene-1-indanone | HCT-116 (Colon) | 0.088 | [6] |
| Compound 9j | 2-Benzylidene-1-indanone | THP-1 (Leukemia) | 0.12 | [6] |
| Compound 9j | 2-Benzylidene-1-indanone | A549 (Lung) | 0.21 | [6] |
| Compound 1 | Gallic Acid-based Indanone | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [6] |
Neuroprotective Activity
Indanone derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][8][9] Their neuroprotective effects are often attributed to the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[10]
Table 2: Neuroprotective Activity of Representative Indanone Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Compound 26d | Acetylcholinesterase (AChE) | 14.8 | [1] |
| Compound 26i | Acetylcholinesterase (AChE) | 18.6 | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of indanone derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is upregulated during inflammation.[11]
Table 3: Anti-inflammatory Activity of a Representative Indanone Derivative
| Compound | Target | IC50 (µM) | Reference |
| Plantanone B | COX-1 | 12.90–33.37 | [11] |
| Plantanone B | COX-2 | 38.32–46.16 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
Intramolecular Friedel-Crafts Acylation for this compound Synthesis
This protocol is a general procedure that can be adapted for the synthesis of the target compound.
Materials:
-
3-(4-chloro-2-fluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA) or another suitable strong acid catalyst (e.g., triflic acid)[1]
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
To a solution of 3-(4-chloro-2-fluorophenyl)propanoic acid in anhydrous DCM, add the strong acid catalyst (e.g., 1.1-1.5 equivalents of AlCl3 or a catalytic amount of triflic acid) portion-wise at 0 °C under an inert atmosphere.[1]
-
Allow the reaction mixture to stir at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[12][13]
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[6]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the inhibition of AChE activity.[14][15][16][17]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound dissolved in DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of this compound.
-
Add the AChE solution to each well (except for the blank) and incubate for a pre-determined time (e.g., 15 minutes).[16]
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.
COX-2 Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of the COX-2 enzyme.[11][18][19][20]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid as the substrate
-
This compound dissolved in DMSO
-
A detection reagent (e.g., a fluorometric probe or reagents for colorimetric detection)
-
96-well plates
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add various concentrations of this compound and incubate for a specific time (e.g., 10 minutes at 37°C).[18]
-
Initiate the reaction by adding arachidonic acid.
-
After a set reaction time, stop the reaction and measure the product formation using the appropriate detection method (e.g., fluorescence at Ex/Em = 535/587 nm for a fluorometric assay).[20]
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Analysis: The NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is implicated in cancer.[7] Many anticancer agents exert their effects by inhibiting this pathway.
Conclusion
While this compound remains a largely uncharacterized compound, its structural similarity to a well-established class of bioactive molecules, the 1-indanones, suggests significant therapeutic potential. Based on the extensive research on related analogs, it is plausible that this compound could exhibit valuable anticancer, neuroprotective, and anti-inflammatory properties. The synthetic route proposed herein is based on established and reliable chemical transformations. The provided experimental protocols offer a robust framework for the comprehensive biological evaluation of this compound. Further investigation into this and similar halogenated indanones is warranted to explore their potential as novel therapeutic agents.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
Navigating the Therapeutic Potential of Substituted Indanones: A Technical Overview of CAS 166250-01-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 166250-01-7 is chemically known as 4-Chloro-6-fluoroindan-1-one. While specific in-depth biological studies on this particular molecule are not extensively available in public literature, it belongs to the broader class of substituted 1-indanones. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for a wide range of chemical modifications leading to diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound and explores the well-documented therapeutic potential of the substituted indanone core, offering insights into potential research and development avenues.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The available data for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 166250-01-7 | |
| IUPAC Name | 4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |
| Molecular Formula | C₉H₆ClFO | [1] |
| Molecular Weight | 184.59 g/mol | |
| Physical Form | Solid | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
| InChI Key | PADRGRWYNJBMQI-UHFFFAOYSA-N | [2] |
| SMILES | C1C(C2=C(C=C(C=C2Cl)F)C1)=O |
The Therapeutic Promise of the 1-Indanone Scaffold
The 1-indanone framework is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[2][3] This suggests that this compound could serve as a valuable starting point or intermediate for the synthesis of novel therapeutic agents.
Potential Biological Activities of Substituted 1-Indanones:
-
Anticancer Activity: Many 1-indanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of crucial cellular processes like tubulin polymerization.[2]
-
Anti-inflammatory and Analgesic Effects: Substituted 1-indanones have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2]
-
Neuroprotective Properties: Certain indanone derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanism of action can involve the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3]
-
Antiviral and Antibacterial Activity: The 1-indanone scaffold has been explored for the development of agents against various viral and bacterial pathogens.[2][3]
-
Antimalarial Activity: Some derivatives have shown activity against the malaria parasite, Plasmodium falciparum.[2]
Postulated Mechanism of Action: COX-2 Inhibition
A common mechanism of action for the anti-inflammatory effects of substituted indanones is the inhibition of the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.
References
Exploring the reactivity of the carbonyl group in 4-Chloro-6-fluoroindan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the predicted reactivity of the carbonyl group in 4-Chloro-6-fluoroindan-1-one. While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates its chemical behavior based on established principles of organic chemistry, the known reactivity of substituted indanones, and the electronic effects of its halogen substituents. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into potential reaction pathways, representative experimental protocols, and the underlying principles governing its reactivity.
Introduction: The this compound Scaffold
The indanone framework is a core structural motif in numerous biologically active molecules and natural products. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring of this compound is anticipated to significantly influence the reactivity of its carbonyl group. Understanding this reactivity is crucial for the design of novel synthetic routes and the development of new chemical entities in medicinal chemistry. The chloro and fluoro groups are known to modulate the biological activity of molecules, making this particular indanone derivative a compound of interest for further investigation.
Electronic Effects on Carbonyl Reactivity
The reactivity of the carbonyl group in this compound is primarily dictated by the electrophilicity of the carbonyl carbon. The presence of the chlorine and fluorine atoms on the benzene ring exerts a strong electron-withdrawing inductive effect (-I effect).[1][2][3] This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to attack by nucleophiles.[1][3]
The general order of reactivity for carbonyl compounds is influenced by both electronic and steric factors.[1][4] For ketones, the presence of two alkyl groups generally makes them less reactive than aldehydes due to steric hindrance and the electron-donating nature of alkyl groups.[1][4] However, in the case of this compound, the powerful electron-withdrawing properties of the halogen substituents are expected to enhance the carbonyl's electrophilicity, making it more reactive than typical dialkyl ketones.[1][2]
Key Reactions of the Carbonyl Group
The carbonyl group of this compound is predicted to undergo a variety of characteristic reactions, including nucleophilic addition, reduction, and reactions involving the adjacent α-carbons via enolate formation.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes and ketones.[4][5][6] A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.[4][5]
Representative Nucleophilic Addition Reactions:
| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions |
| Hydride (Reduction) | Sodium borohydride (NaBH₄) | 4-Chloro-6-fluoroindan-1-ol | Methanol, 0°C to rt |
| Organometallics | Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-4-chloro-6-fluoroindan-1-ol | Anhydrous THF, 0°C |
| Cyanide | Sodium cyanide (NaCN) / HCl | 4-Chloro-6-fluoro-1-hydroxyindane-1-carbonitrile | Aqueous ethanol |
| Ylides (Wittig Reaction) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-Chloro-6-fluoro-1-methyleneindane | Anhydrous THF, rt |
Reduction of the Carbonyl Group
The reduction of the carbonyl group to a hydroxyl group is a common and synthetically useful transformation.
Experimental Protocol: Reduction with Sodium Borohydride
Objective: To reduce the carbonyl group of this compound to the corresponding alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[7][8][9] It involves the reaction of a phosphorus ylide with the carbonyl compound.
Experimental Protocol: Wittig Olefination
Objective: To convert the carbonyl group of this compound into an exocyclic double bond.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution should turn a characteristic deep yellow or orange, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkene.
Reactivity of α-Carbons: Enolate Formation
The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate.[10] The resulting enolate is a powerful nucleophile and can react with various electrophiles.
Factors Influencing Enolate Formation:
-
Base Strength: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation.[10]
-
Regioselectivity: For unsymmetrical ketones, the choice of base and reaction conditions can influence which α-proton is removed, leading to either the kinetic or thermodynamic enolate. In the case of this compound, the two α-carbons are not equivalent. The C2 methylene protons are adjacent to the carbonyl, while the C7a methine proton is part of the aromatic system. Therefore, enolization will occur at the C2 position.
Experimental Protocol: α-Alkylation via Enolate Formation
Objective: To introduce an alkyl group at the α-position of this compound.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise via syringe.
-
Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described reactions.
Caption: General workflow for the nucleophilic addition to this compound.
Caption: Reaction pathway for the α-alkylation of this compound.
Caption: Logical flow of the Wittig reaction for alkene synthesis.
Conclusion
The carbonyl group of this compound is predicted to be a highly reactive center for a variety of organic transformations. The electron-withdrawing nature of the chloro and fluoro substituents enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions and reductions. Furthermore, the acidic α-protons allow for the formation of enolates, opening pathways for α-functionalization. The representative protocols and theoretical framework presented in this guide offer a starting point for the practical application of this compound in synthetic chemistry and drug discovery. It is imperative to note that all described protocols are illustrative and would require experimental optimization for this specific substrate.
References
- 1. brainkart.com [brainkart.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Synthesis of 4-Chloro-6-fluoroindan-1-one via Intramolecular Friedel-Crafts Acylation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 4-Chloro-6-fluoroindan-1-one, a valuable intermediate in pharmaceutical research. The synthesis is achieved through an intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoic acid. Two primary methodologies are presented: a direct cyclization using a strong protic acid and a two-step procedure involving the formation of an acyl chloride followed by Lewis acid-mediated cyclization. This note includes reaction parameters, purification methods, and expected outcomes to guide researchers in the successful synthesis of this target molecule.
Introduction
Indanone scaffolds are prevalent in a wide array of biologically active molecules and natural products. The specific compound, this compound, serves as a key building block in the development of various therapeutic agents. The introduction of chloro and fluoro substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The intramolecular Friedel-Crafts acylation is a robust and widely employed method for the construction of the indanone core.[1][2] This reaction involves the cyclization of a 3-arylpropanoic acid or its derivative, where the aromatic ring acts as a nucleophile and the acyl group as the electrophile.[2][3] Due to the presence of two deactivating halogen substituents on the aromatic ring of the precursor, careful selection of the reaction conditions is crucial for a successful cyclization.[4][5]
Reaction Pathway
The synthesis of this compound is achieved via the intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoic acid. This can be performed directly or via an acyl chloride intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 4-Chloro-6-fluoroindan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-6-fluoroindan-1-one is a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its substituted indanone core is a common motif in biologically active molecules. This protocol details the synthesis of this compound via an intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoic acid. This cyclization reaction is a robust and widely used method for the formation of cyclic ketones.[1][2][3] The reaction proceeds by activating the carboxylic acid group, which then acts as an electrophile and attacks the aromatic ring to form the five-membered ring of the indanone system.
Reaction Scheme
The synthesis involves a one-step intramolecular Friedel-Crafts acylation reaction.
Figure 1: Intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoic acid to yield this compound.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
Reagents:
-
3-(3-chloro-5-fluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Thermometer
-
Condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure
-
Reaction Setup:
-
Place 3-(3-chloro-5-fluorophenyl)propanoic acid into a dry round-bottom flask equipped with a magnetic stir bar.
-
Add polyphosphoric acid (PPA) or Eaton's reagent to the flask. A typical ratio is 10:1 by weight of PPA to the starting material.
-
-
Reaction:
-
Heat the reaction mixture with stirring. The optimal temperature will depend on the chosen reagent, but a common range is 60-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the polyphosphoric acid.
-
The product will likely precipitate as a solid or an oil.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts in a separatory funnel.
-
-
Purification:
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Final Purification (if necessary):
-
The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.
-
Data Presentation
The following table summarizes the quantitative data for a representative reaction.
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 3-(3-chloro-5-fluorophenyl)propanoic acid | 218.61 | 5.0 | 0.0229 | 1.0 |
| This compound (Theoretical Yield) | 200.60 | 4.59 | 0.0229 | 1.0 |
Characterization
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the chemical structure and confirm the presence of the expected protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the carbonyl group of the indanone.
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Polyphosphoric acid and Eaton's reagent are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.
-
The reaction should be quenched carefully with ice, as the hydrolysis of PPA can be exothermic.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of 4-Chloro-6-fluoroindan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 4-Chloro-6-fluoroindan-1-one. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, the methodologies presented herein are based on established analytical principles and data from structurally similar halogenated aromatic ketones. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and sensitive trace-level analysis. These protocols are intended to serve as a comprehensive starting point for method development and validation.
Introduction
This compound is a halogenated indanone derivative that may serve as an intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification is essential for ensuring the quality and purity of starting materials, monitoring reaction progress, and for final product release in drug development. This document outlines two robust analytical methods for its quantification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The aromatic ketone structure of this compound contains a chromophore, making it well-suited for UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds, offering high sensitivity and specificity, which is particularly useful for impurity profiling and trace analysis.
Analytical Methods and Protocols
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This reversed-phase HPLC method is proposed for the routine quantification of this compound in bulk material or in-process samples.
-
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation. A Phenyl-Hexyl column could be used for alternative selectivity.
-
-
Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient elution is recommended to ensure good peak shape and separation from potential impurities. A suggested starting gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare sample solutions by accurately weighing the material containing the analyte and dissolving it in acetonitrile to a target concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This GC-MS method is proposed for its high sensitivity and selectivity, making it ideal for trace-level quantification and as a confirmatory method.
-
Instrumentation and Columns:
-
GC-MS System: A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A low-bleed, mid-polarity capillary column such as a DB-5ms or HP-1ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Instrumental Conditions:
-
Inlet Temperature: 250 °C.[1]
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Full scan mode can be used for initial identification. Suggested ions for SIM would be the molecular ion and major fragment ions (to be determined from a full scan spectrum of a standard).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent like ethyl acetate or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Solution: Prepare sample solutions by accurately weighing the material and dissolving it in the chosen solvent to achieve a concentration within the calibration range.
-
Caption: Workflow for GC-MS analysis of this compound.
Data Presentation and System Suitability
For method validation, it is crucial to assess parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The expected performance of the proposed methods is summarized below. These values are illustrative and must be experimentally determined during method validation.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Suggested Specification | Description |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water | Common mobile phase for reversed-phase chromatography. |
| Elution | Gradient: 50% B to 95% B over 15 min | Ensures elution of the analyte with good peak shape and separation from impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | 254 nm | Common wavelength for aromatic ketones. |
| Linearity (R²) (Expected) | ≥ 0.999 | Over a concentration range of 1-100 µg/mL. |
| LOD (Expected) | ~0.1 µg/mL | To be determined by signal-to-noise ratio (e.g., 3:1). |
| LOQ (Expected) | ~0.3 µg/mL | To be determined by signal-to-noise ratio (e.g., 10:1). |
| Precision (%RSD) (Expected) | ≤ 2% | For replicate injections of a standard solution. |
| Accuracy (% Recovery) (Expected) | 98.0% - 102.0% | Determined by spiking a known amount of standard into a sample matrix. |
Table 2: Proposed GC-MS Method Parameters
| Parameter | Suggested Specification | Description |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, low-polarity column suitable for a wide range of compounds.[1] |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of the analyte.[1] |
| Oven Program | 80°C (2 min), ramp to 280°C at 15°C/min, hold 5 min | A general-purpose program to ensure good chromatography. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for quantification. |
| Linearity (R²) (Expected) | ≥ 0.998 | Over a concentration range of 0.1-10 µg/mL. |
| LOD (Expected) | ~0.01 µg/mL | Expected high sensitivity due to SIM mode. |
| LOQ (Expected) | ~0.03 µg/mL | Expected high sensitivity due to SIM mode. |
| Precision (%RSD) (Expected) | ≤ 5% | For replicate injections at a mid-range concentration. |
| Accuracy (% Recovery) (Expected) | 95.0% - 105.0% | Determined by spiking experiments. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this document provide a strong foundation for the quantitative analysis of this compound. The HPLC method is suitable for routine quality control, while the GC-MS method offers higher sensitivity and confirmatory identification. It is imperative that any laboratory implementing these protocols performs a full method validation according to ICH guidelines or internal standard operating procedures to ensure the methods are suitable for their intended purpose.
References
Application Note: Purity Determination of 4-Chloro-6-fluoroindan-1-one by HPLC and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-6-fluoroindan-1-one is a halogenated indanone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details the analytical methods for determining the purity of this compound and identifying potential impurities using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control throughout the drug development process.[1]
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.
Experimental Protocol: HPLC
1. Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of halogenated aromatic compounds.[2]
-
Vials: Amber glass vials to prevent photodegradation of the analyte.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade formic acid or trifluoroacetic acid (TFA).
2. Chromatographic Conditions: The following conditions are a starting point and may require optimization for specific samples and impurity profiles.
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[2] |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample: To aid in impurity identification, a sample can be spiked with known potential impurities.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity levels are quantified against the main peak or a reference standard of the impurity if available.
Data Presentation: HPLC
Table 1: HPLC Method Validation Parameters (Illustrative)
| Parameter | Result |
| Retention Time (RT) | Approx. 15.2 min |
| Relative Retention Time (RRT) of Impurity X | 0.85 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities through mass spectral library matching.
Experimental Protocol: GC-MS
1. Instrumentation and Consumables:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column, such as a DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating halogenated compounds.[3]
-
Vials: Standard 2 mL GC vials with septa.
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: Dichloromethane or Methanol, GC grade.
2. GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a 100 µg/mL solution of the this compound reference standard in dichloromethane.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard.
4. Data Analysis:
-
Purity is assessed by the area percentage of the main peak.
-
Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards. Quantification can be performed using an internal or external standard method.
Data Presentation: GC-MS
Table 2: GC-MS Analysis Summary (Illustrative)
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Purity/Impurity Level (%) |
| This compound | 12.5 | 186, 158, 123 | 99.8 |
| Impurity A (e.g., Dichloro-indan-1-one) | 13.2 | 202, 174, 139 | 0.1 |
| Impurity B (e.g., Fluoro-indan-1-one) | 11.8 | 150, 122, 91 | 0.1 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound using HPLC and GC-MS.
Caption: Workflow for HPLC and GC-MS purity analysis.
Conclusion
The described HPLC and GC-MS methods provide reliable and robust approaches for the purity analysis of this compound. These protocols are suitable for routine quality control and for the identification and quantification of potential process-related impurities and degradation products. Method validation should be performed according to ICH guidelines to ensure the methods are suitable for their intended purpose.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel PPARγ Inverse-Agonists from 4-Chloro-6-fluoroindan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. While PPARγ agonists are established therapeutics for type 2 diabetes, there is growing interest in PPARγ inverse-agonists for the treatment of certain cancers, such as bladder cancer, where PPARγ signaling is aberrantly activated. Inverse-agonists function by stabilizing the receptor in a conformation that actively recruits co-repressors, leading to the repression of target gene transcription.
This document outlines a proposed synthetic strategy and detailed experimental protocols for the synthesis of novel PPARγ inverse-agonists, utilizing 4-Chloro-6-fluoroindan-1-one as a versatile starting material. The proposed synthetic route leverages the Fischer indole synthesis to construct a core scaffold amenable to further functionalization. Additionally, comprehensive protocols for the biological evaluation of these synthesized compounds are provided, focusing on their ability to promote co-repressor recruitment and inhibit PPARγ-mediated gene transcription.
Proposed Synthetic Route: From Indanone to Indole-based PPARγ Inverse-Agonists
While no direct synthesis of PPARγ inverse-agonists from this compound has been reported, a plausible and chemically sound approach involves the transformation of the indanone core into an indole scaffold. The Fischer indole synthesis is a classic and reliable method for achieving this transformation from a ketone precursor. The resulting indole can then be further modified to incorporate structural features known to be important for inverse-agonism.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for a PPARγ inverse-agonist.
Experimental Protocols: Synthesis
Step 1: Synthesis of the Hydrazone Intermediate
This initial step involves the condensation of this compound with a substituted phenylhydrazine to form the corresponding hydrazone.
Materials:
-
This compound
-
Substituted phenylhydrazine hydrochloride (e.g., 4-carboxyphenylhydrazine hydrochloride)
-
Ethanol
-
Sodium acetate
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve the substituted phenylhydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water and ethanol.
-
Add the phenylhydrazine solution to the indanone solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the hydrazone intermediate.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Fischer Indole Synthesis to form the Indole Core
The hydrazone intermediate is cyclized under acidic conditions to form the indole scaffold.
Materials:
-
Hydrazone intermediate from Step 1
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Toluene
Procedure:
-
Add the hydrazone intermediate (1 equivalent) to a round-bottom flask.
-
Add polyphosphoric acid (10-20 equivalents by weight) or Eaton's reagent.
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.[1]
-
After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chloro-fluoro-dihydro-cyclopenta[b]indole.
-
Characterize the structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Step 3: N-Alkylation and Further Functionalization
The indole nitrogen can be alkylated, and further modifications can be made to the core structure to enhance inverse-agonist activity.
Materials:
-
Indole core from Step 2
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Other reagents for specific functionalization as required.
Procedure:
-
Dissolve the indole core (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the N-alkylated indole by column chromatography.
-
Subsequent functionalization steps will depend on the desired final compound.
Experimental Protocols: Biological Evaluation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-repressor Recruitment Assay
This assay measures the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a co-repressor peptide.
Principle:
The assay utilizes a terbium (Tb)-labeled anti-tag antibody as a FRET donor, which binds to a tagged PPARγ LBD. A fluorescently labeled co-repressor peptide (e.g., from NCOR1 or NCOR2) acts as the FRET acceptor. In the presence of an inverse-agonist, the PPARγ LBD undergoes a conformational change that enhances its binding to the co-repressor peptide, bringing the donor and acceptor into close proximity and resulting in a FRET signal.
Materials:
-
GST-tagged human PPARγ-LBD
-
Tb-labeled anti-GST antibody
-
Fluorescein-labeled NCOR1 or NCOR2 co-repressor peptide
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
Test compounds and reference inverse-agonist (e.g., T0070907)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 2x solution of the test compounds and reference inverse-agonist in the assay buffer.
-
Prepare a 2x assay mixture containing the GST-PPARγ-LBD, Tb-anti-GST antibody, and fluorescein-labeled co-repressor peptide in the assay buffer. The optimal concentrations of each component should be determined empirically.
-
Dispense 5 µL of the 2x compound solutions into the 384-well plate.
-
Dispense 5 µL of the 2x assay mixture into each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for terbium) and 520 nm (for fluorescein).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Cellular Reporter Gene Assay
This assay determines the functional activity of the compounds on PPARγ-mediated gene transcription in a cellular context.
Principle:
A suitable host cell line (e.g., HEK293T or U2OS) is co-transfected with an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPARγ-responsive promoter (containing PPREs). In the presence of an inverse-agonist, PPARγ recruits co-repressors to the PPREs, leading to a decrease in the basal level of luciferase expression.
Materials:
-
HEK293T or U2OS cells
-
Expression vector for human PPARγ
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
DMEM with 10% FBS
-
Test compounds and reference inverse-agonist
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or reference inverse-agonist.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration and determine the IC₅₀ value.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a clear and concise table for easy comparison of the synthesized compounds.
| Compound ID | TR-FRET Co-repressor Recruitment EC₅₀ (µM) | Cellular Reporter Gene Assay IC₅₀ (µM) |
| Proposed Compound 1 | Experimental Value | Experimental Value |
| Proposed Compound 2 | Experimental Value | Experimental Value |
| Reference: T0070907 | 0.1 - 0.5 | 0.05 - 0.2 |
| Reference: SR10221 | 0.5 - 2.0 | 0.1 - 1.0 |
Note: The reference values are approximate and may vary depending on the specific assay conditions.
PPARγ Inverse-Agonist Signaling Pathway
References
Application Notes and Protocols for the Derivatization of 4-Chloro-6-fluoroindan-1-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chemical derivatization of 4-Chloro-6-fluoroindan-1-one and the subsequent biological screening of the synthesized compounds. The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-neurodegenerative, and antimicrobial properties.[1][2][3] The presence of halogen atoms on the aromatic ring of this compound offers unique electronic properties that can be exploited to develop novel therapeutic agents.
This document outlines detailed protocols for common derivatization reactions targeting the active methylene group adjacent to the carbonyl, a common site for modification in indanone chemistry. Furthermore, it provides standardized procedures for preliminary biological screening to assess the cytotoxic and antimicrobial potential of the newly synthesized derivatives.
Data Presentation: Biological Activity of Representative Indanone Derivatives
While specific biological activity data for derivatives of this compound are not yet extensively published, the following table summarizes the activity of structurally related indanone derivatives to provide a comparative baseline for screening results.
| Compound ID | Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| 9f | Spiroisoxazoline Indanone | COX-2 | 0.03 ± 0.01 | [4] |
| MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [4] | ||
| 64k | Chalcone-derived Indanone | Escherichia coli (antibacterial) | Not specified, but showed strong inhibition | [5] |
| Bacillus subtilis (antibacterial) | Not specified, but showed strong inhibition | [5] | ||
| 26 (general) | Ferulic acid-derived Indanone | Acetylcholinesterase (AChE) | Good inhibitory activity | [1][5] |
Experimental Protocols
I. General Derivatization Protocol: Knoevenagel Condensation
This protocol describes a general method for the derivatization of this compound via a Knoevenagel condensation with an aromatic aldehyde. This reaction typically yields an α,β-unsaturated ketone, which serves as a versatile intermediate for further modifications.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Distilled water
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the selected aromatic aldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to neutralize the piperidine.
-
A precipitate of the crude product should form. If not, reduce the solvent volume using a rotary evaporator.
-
Collect the solid product by filtration and wash with cold distilled water.
-
If an oily product is obtained, perform a liquid-liquid extraction using ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
II. Biological Screening Protocol: MTT Assay for Cytotoxicity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro cytotoxic effects of the newly synthesized derivatives on a selected cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indanone derivatives dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized indanone derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
III. Biological Screening Protocol: Broth Microdilution for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized indanone derivatives dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scaled-Up Production of 4-Chloro-6-fluoroindan-1-one
Introduction
4-Chloro-6-fluoroindan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its production in a scalable and efficient manner is crucial for drug development and manufacturing. These application notes provide a detailed protocol for the scaled-up synthesis of this compound, focusing on a robust and reproducible experimental setup. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Materials and Equipment
-
Reactors: 100 L and 50 L glass-lined reactors equipped with mechanical stirrers, temperature probes, reflux condensers, and addition funnels.
-
Filtration: Nutsche filter or centrifuge for solid-liquid separation.
-
Drying: Vacuum oven.
-
Purification: Industrial-scale chromatography system or recrystallization vessels.
-
Standard laboratory glassware and personal protective equipment (PPE).
Experimental Protocols
The scaled-up synthesis of this compound is a two-step process, starting from 3-chloro-5-fluorobenzyl chloride. The first step involves the synthesis of the key intermediate, 3-(3-chloro-5-fluorophenyl)propionic acid, followed by an intramolecular Friedel-Crafts acylation to yield the final product.
Step 1: Synthesis of 3-(3-chloro-5-fluorophenyl)propionic acid
This procedure involves the reaction of 3-chloro-5-fluorobenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation.
-
Reaction Setup: A 100 L glass-lined reactor is charged with ethanol (50 L) and sodium ethoxide (21% solution in ethanol, 25.5 kg, 1.1 eq). The mixture is stirred and heated to 50°C.
-
Malonic Ester Addition: Diethyl malonate (16.8 kg, 1.05 eq) is added dropwise to the reactor over 30 minutes, maintaining the temperature at 50-55°C.
-
Benzyl Chloride Addition: 3-chloro-5-fluorobenzyl chloride (20.0 kg, 1.0 eq) is then added dropwise over 1 hour, maintaining the temperature at 50-55°C. The reaction mixture is stirred for an additional 4 hours at the same temperature.
-
Hydrolysis: A solution of sodium hydroxide (12.0 kg, 3.0 eq) in water (30 L) is slowly added to the reactor. The mixture is then heated to reflux (approximately 80-85°C) and maintained for 6 hours to facilitate hydrolysis and decarboxylation.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with toluene (2 x 20 L) to remove non-polar impurities. The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with water until the filtrate is neutral, and dried in a vacuum oven at 60°C to a constant weight.
Step 2: Intramolecular Friedel-Crafts Acylation to this compound
This step involves the conversion of the propionic acid to its acyl chloride, followed by cyclization.
-
Acyl Chloride Formation: A 50 L glass-lined reactor is charged with the dried 3-(3-chloro-5-fluorophenyl)propionic acid from the previous step and dichloromethane (30 L). Thionyl chloride (1.1 eq) is added dropwise at room temperature over 1 hour. A catalytic amount of dimethylformamide (DMF, 0.5 L) is added, and the mixture is stirred at room temperature for 4 hours until the evolution of gas ceases. The excess thionyl chloride and dichloromethane are removed by distillation.
-
Friedel-Crafts Cyclization: The reactor containing the crude acyl chloride is cooled to 0°C, and dichloromethane (40 L) is added. Aluminum chloride (AlCl₃, 1.2 eq) is added portion-wise over 1.5 hours, keeping the internal temperature below 5°C. The reaction mixture is then stirred at 0-5°C for 3 hours.
-
Quenching and Work-up: The reaction is carefully quenched by slowly pouring the mixture into a separate reactor containing crushed ice and water (50 kg). The mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 15 L). The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization from a mixture of ethyl acetate and heptane or by column chromatography on silica gel for higher purity requirements.
Data Presentation
The following table summarizes the quantitative data for a representative scaled-up batch production of this compound.
| Parameter | Value |
| Starting Material (Step 1) | |
| 3-chloro-5-fluorobenzyl chloride | 20.0 kg |
| Diethyl malonate | 16.8 kg |
| Sodium ethoxide (21% in ethanol) | 25.5 kg |
| Intermediate (End of Step 1) | |
| Expected Yield of 3-(3-chloro-5-fluorophenyl)propionic acid | ~21.0 kg (~90%) |
| Purity (by HPLC) | >98% |
| Reagents (Step 2) | |
| Thionyl chloride | 1.1 eq |
| Aluminum chloride | 1.2 eq |
| Final Product (End of Step 2) | |
| Expected Yield of this compound | ~18.5 kg (~85% from intermediate) |
| Overall Yield | ~76.5% |
| Purity (by HPLC) | >99% |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the scaled-up production of this compound.
Caption: Scaled-up synthesis workflow for this compound.
Application of 4-Chloro-6-fluoroindan-1-one in the Synthesis of BACE1 Inhibitors for Alzheimer's Disease
Introduction
4-Chloro-6-fluoroindan-1-one is a halogenated indanone derivative that has emerged as a critical building block in medicinal chemistry, particularly in the development of therapeutic agents for neurodegenerative diseases. Its unique substitution pattern makes it an ideal starting material for the synthesis of complex molecular scaffolds. This application note details the use of this compound in the synthesis of potent inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease.
Application in Medicinal Chemistry: Synthesis of BACE1 Inhibitors
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. BACE1 is the primary enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of Aβ peptides. Therefore, inhibiting BACE1 is a promising therapeutic strategy to reduce Aβ production and slow the progression of Alzheimer's disease.
This compound serves as a key precursor for the synthesis of the chiral amine, (1S)-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine. This amine is a crucial component of a series of potent BACE1 inhibitors. The chloro and fluoro substituents on the indane ring play a significant role in modulating the physicochemical and pharmacokinetic properties of the final drug candidates, such as metabolic stability and cell permeability.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine from this compound
This protocol describes the asymmetric reductive amination of this compound to produce the key chiral amine intermediate.
Materials:
-
This compound
-
Ammonium acetate
-
(S)-α-Methylbenzylamine
-
Sodium cyanoborohydride (NaBH₃CN) or a suitable reducing agent
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and ammonium acetate (10 equivalents) in methanol. To this solution, add (S)-α-methylbenzylamine (1.2 equivalents). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of 1M HCl. Extract the aqueous layer with dichloromethane to remove the chiral auxiliary. Basify the aqueous layer with 2M NaOH until a pH of >10 is reached.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine. The product can be further purified by column chromatography on silica gel.
Protocol 2: Synthesis of a BACE1 Inhibitor using (S)-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
This protocol outlines the coupling of the chiral amine with a suitable carboxylic acid to form the final amide-containing BACE1 inhibitor, as described in patent WO2013119503.
Materials:
-
(S)-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
-
A substituted pyrimidine carboxylic acid (as specified in the patent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Amide Coupling: To a solution of the substituted pyrimidine carboxylic acid (1 equivalent) in DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Addition of Amine: Add a solution of (S)-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine (1.1 equivalents) in DMF to the reaction mixture. Stir the reaction at room temperature for 12-18 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the final BACE1 inhibitor.
Data Presentation
The following table summarizes the biological activity of a representative BACE1 inhibitor synthesized from this compound, as disclosed in patent WO2013119503.
| Compound ID | BACE1 IC₅₀ (nM) |
| Example Compound | 15 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the BACE1 enzyme activity.
Visualizations
Caption: Synthetic workflow for the preparation of a BACE1 inhibitor.
Caption: BACE1's role in the amyloidogenic pathway and its inhibition.
Synthetic Routes to Novel Heterocyclic Compounds from 4-Chloro-6-fluoroindan-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of novel heterocyclic compounds, specifically indeno[1,2-c]pyrazoles, indeno[1,2-c]isoxazoles, indeno[1,2-d]pyrimidines, and indeno[1,2-d]thiazoles, starting from the readily available building block, 4-Chloro-6-fluoroindan-1-one. The protocols detailed herein are based on established synthetic methodologies adapted for this specific substituted indanone, providing a roadmap for the synthesis of new chemical entities for potential applications in drug discovery and materials science.
Introduction
Fused heterocyclic systems based on the indanone framework are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The unique structural rigidity and electronic properties of the indanone core make it an attractive scaffold for the development of novel therapeutic agents. This application note outlines a two-stage synthetic strategy: first, the functionalization of this compound at the C2 position to generate key intermediates, followed by cyclization reactions to construct the desired heterocyclic rings.
Overall Synthetic Strategy
The synthesis of the target heterocyclic compounds from this compound proceeds through two key intermediates:
-
2-Hydroxymethylene-4-chloro-6-fluoroindan-1-one (I-1): A 1,3-dicarbonyl equivalent, synthesized via a Claisen condensation. This intermediate is the precursor for the pyrazole, isoxazole, and pyrimidine ring systems.
-
2-Bromo-4-chloro-6-fluoroindan-1-one (I-2): An α-haloketone, prepared by direct bromination of the starting indanone. This intermediate is the precursor for the thiazole ring system.
The overall synthetic pathways are illustrated below.
Part 1: Synthesis of Key Intermediates
Synthesis of 2-Hydroxymethylene-4-chloro-6-fluoroindan-1-one (I-1)
This intermediate is prepared via a base-catalyzed Claisen condensation of this compound with ethyl formate.
Experimental Protocol:
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) and ethyl formate (1.5 eq) in anhydrous diethyl ether.
-
Add the solution of the indanone and ethyl formate dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture again to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2-3).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-hydroxymethylene-4-chloro-6-fluoroindan-1-one (I-1).
Synthesis of 2-Bromo-4-chloro-6-fluoroindan-1-one (I-2)
This intermediate is prepared by the direct α-bromination of this compound. Based on procedures for similar substrates, acidic conditions are proposed to favor mono-bromination at the α-position.[1]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.
-
Add bromine (1.0 eq) dropwise to the solution at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker of ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum to yield 2-Bromo-4-chloro-6-fluoroindan-1-one (I-2). Further purification can be achieved by recrystallization if necessary.
Part 2: Synthesis of Novel Heterocyclic Compounds
Synthesis of 6-Chloro-8-fluoro-1,4-dihydroindeno[1,2-c]pyrazole (H-1)
This indenopyrazole is synthesized by the condensation of Intermediate I-1 with hydrazine hydrate.
Experimental Protocol:
-
Dissolve 2-hydroxymethylene-4-chloro-6-fluoroindan-1-one (I-1) (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add cold water to the residue to induce precipitation.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 6-Chloro-8-fluoro-1,4-dihydroindeno[1,2-c]pyrazole (H-1).
Synthesis of 6-Chloro-8-fluoroindeno[1,2-c]isoxazole (H-2)
This indeno-fused isoxazole is prepared by the reaction of Intermediate I-1 with hydroxylamine hydrochloride.
Experimental Protocol:
-
Suspend 2-hydroxymethylene-4-chloro-6-fluoroindan-1-one (I-1) (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Add a catalytic amount of a base such as pyridine or sodium acetate.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 6-Chloro-8-fluoroindeno[1,2-c]isoxazole (H-2).
Synthesis of 7-Chloro-9-fluoro-1,2,3,4-tetrahydroindeno[1,2-d]pyrimidine-2-thione (H-3)
This indenopyrimidine derivative is synthesized by the condensation of Intermediate I-1 with thiourea.
Experimental Protocol:
-
Dissolve 2-hydroxymethylene-4-chloro-6-fluoroindan-1-one (I-1) (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Add a solution of potassium hydroxide (2.0 eq) in water.
-
Reflux the reaction mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to pH ~5-6.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., acetic acid or ethanol) to obtain 7-Chloro-9-fluoro-1,2,3,4-tetrahydroindeno[1,2-d]pyrimidine-2-thione (H-3).
Synthesis of 2-Amino-6-chloro-8-fluoroindeno[1,2-d]thiazole (H-4)
This 2-aminoindeno[1,2-d]thiazole is prepared via the Hantzsch thiazole synthesis from Intermediate I-2 and thiourea.
Experimental Protocol:
-
Add thiourea (1.1 eq) to a solution of 2-Bromo-4-chloro-6-fluoroindan-1-one (I-2) (1.0 eq) in absolute ethanol.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. A solid hydrobromide salt of the product may precipitate.
-
Collect the solid by filtration or concentrate the solution and treat the residue with water.
-
Neutralize the aqueous suspension with a base such as sodium bicarbonate or ammonium hydroxide to precipitate the free base.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from ethanol to afford pure 2-Amino-6-chloro-8-fluoroindeno[1,2-d]thiazole (H-4).
Data Summary
The following tables summarize the expected molecular weights and predicted yields for the synthesized compounds. Yields are estimated based on reported values for analogous reactions on substituted indanones and related ketones. Actual yields may vary.
Table 1: Intermediates - Physicochemical Data and Predicted Yields
| Compound ID | IUPAC Name | Molecular Formula | Mol. Wt. ( g/mol ) | Predicted Yield (%) |
| I-1 | 2-Hydroxymethylene-4-chloro-6-fluoroindan-1-one | C₁₀H₆ClFO₂ | 212.61 | 65-80 |
| I-2 | 2-Bromo-4-chloro-6-fluoroindan-1-one | C₉H₅BrClFO | 263.50 | 70-90 |
Table 2: Final Heterocyclic Compounds - Physicochemical Data and Predicted Yields
| Compound ID | IUPAC Name | Molecular Formula | Mol. Wt. ( g/mol ) | Predicted Yield (%) |
| H-1 | 6-Chloro-8-fluoro-1,4-dihydroindeno[1,2-c]pyrazole | C₁₀H₆ClFN₂ | 208.62 | 70-85 |
| H-2 | 6-Chloro-8-fluoroindeno[1,2-c]isoxazole | C₁₀H₄ClFNO | 209.60 | 60-75 |
| H-3 | 7-Chloro-9-fluoro-1,2,3,4-tetrahydroindeno[1,2-d]pyrimidine-2-thione | C₁₁H₈ClFN₂S | 254.71 | 55-70 |
| H-4 | 2-Amino-6-chloro-8-fluoroindeno[1,2-d]thiazole | C₁₀H₅ClFN₂S | 240.68 | 75-90 |
Conclusion
The synthetic routes described provide a versatile platform for accessing a range of novel heterocyclic compounds from this compound. These protocols, utilizing common and well-established organic reactions, can be readily implemented in a standard synthetic chemistry laboratory. The resulting indeno-fused heterocycles represent a valuable collection of new chemical entities for screening in drug discovery programs and for the development of new functional materials. Further optimization of reaction conditions may be necessary to maximize yields for specific derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-fluoroindan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4-Chloro-6-fluoroindan-1-one, a key intermediate in pharmaceutical research. Here you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoic acid or its corresponding acyl chloride.[1][2][3] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the cyclization.[1][3][4]
Q2: I am experiencing a low yield of the desired product. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can lead to catalyst deactivation. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, rendering it inactive.[1] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessive temperatures can lead to side reactions and decomposition. The optimal temperature should be determined experimentally.
-
Deactivated Aromatic Ring: The presence of two electron-withdrawing groups (chloro and fluoro) on the aromatic ring can decrease its nucleophilicity, making the intramolecular cyclization more challenging and potentially requiring harsher reaction conditions.
Q3: I am observing the formation of multiple products or impurities. What are the likely side reactions?
A3: While Friedel-Crafts acylation is generally less prone to isomerization than alkylation, side reactions can still occur:
-
Intermolecular Acylation: If the reaction concentration is too high, intermolecular acylation between two molecules of the starting material can compete with the desired intramolecular cyclization, leading to polymeric byproducts.
-
Positional Isomerism: Although the cyclization is directed to the position ortho to the propyl chain, trace amounts of other isomers could potentially form depending on the reaction conditions.
-
Incomplete Reaction: Unreacted starting material (the propanoic acid or acyl chloride) will be a major impurity if the reaction does not go to completion.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A suitable eluent system, often a mixture of hexanes and ethyl acetate, is used to separate the desired product from any byproducts and unreacted starting materials. Recrystallization from an appropriate solvent can also be employed for further purification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Moisture in the reaction | Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Inactive or insufficient Lewis acid catalyst | Use a fresh bottle of anhydrous aluminum chloride. Ensure at least a stoichiometric amount (typically 1.1 to 1.5 equivalents) of the catalyst is used.[1] | |
| Reaction temperature is too low | Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS to find the optimal condition. | |
| Deactivated starting material | Consider using a more reactive precursor, such as the acyl chloride instead of the carboxylic acid. A stronger Lewis acid or higher reaction temperatures might also be necessary. | |
| Formation of Byproducts | Intermolecular side reactions | Perform the reaction at a lower concentration (high dilution) to favor the intramolecular cyclization. |
| Impure starting materials | Ensure the purity of the 3-(3-chloro-5-fluorophenyl)propanoic acid or its acyl chloride before starting the reaction. | |
| Difficulty in Product Isolation | Emulsion formation during workup | Add a saturated solution of brine (NaCl) to help break up the emulsion. |
| Product is an oil and difficult to crystallize | Purify the product by column chromatography. If a solid is desired, try different solvent systems for recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-(3-chloro-5-fluorophenyl)propanoic acid
This protocol involves the conversion of the carboxylic acid to the acyl chloride in situ, followed by intramolecular Friedel-Crafts acylation.
1. Preparation of the Acyl Chloride:
-
To a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
2. Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude 3-(3-chloro-5-fluorophenyl)propionyl chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the acyl chloride solution to the AlCl₃ suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
Table 1: General Conditions for Friedel-Crafts Acylation in Indanone Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Remarks |
| Lewis Acid | AlCl₃ (1.2 eq) | FeCl₃ (1.2 eq) | Polyphosphoric Acid (PPA) | AlCl₃ is the most common and effective catalyst. PPA can be used for direct cyclization from the carboxylic acid but often requires higher temperatures. |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Carbon disulfide (CS₂) | DCM and DCE are common choices. CS₂ is a traditional solvent but is highly flammable and toxic. |
| Temperature | 0 °C to room temp. | Room temp. to 40 °C | 40 °C to 80 °C | Start at lower temperatures and gradually increase to avoid side reactions. The deactivating effect of the halogens may necessitate heating. |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | 8 - 12 hours | Monitor by TLC or GC-MS to determine the optimal reaction time. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
This diagram illustrates a systematic approach to diagnosing and resolving low yield issues in the synthesis of this compound.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. AlCl3-Catalyzed Intramolecular Cyclization of N-Arylpropynamides with N-Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[4,5]trienones - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of substituted indanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions during the synthesis of substituted indanones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted indanones, providing potential causes and solutions.
Issue 1: Low or No Yield of the Desired Indanone in Friedel-Crafts Acylation
A common challenge in the synthesis of indanones via Friedel-Crafts acylation is a low or nonexistent yield of the target product. This can stem from several factors related to reagents, catalysts, and reaction conditions.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate or Inactive Catalyst | The choice of Lewis or Brønsted acid is critical.[1] Screen different catalysts (e.g., AlCl₃, TfOH, PPA) to find the optimal one for your specific substrate. Ensure the catalyst is fresh and anhydrous, as many are sensitive to moisture.[1] |
| Deactivated Aromatic Ring | Friedel-Crafts reactions are electrophilic aromatic substitutions and are less effective on rings with strong electron-withdrawing groups.[1] If the substrate is highly deactivated, consider alternative synthetic routes.[1] |
| Moisture Contamination | Lewis acid catalysts are often highly sensitive to moisture, which can quench the reaction.[1] Ensure all glassware is thoroughly flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents.[1] |
| Suboptimal Temperature | Reaction temperature significantly influences the rate and selectivity.[1] Experiment with a range of temperatures to find the optimal conditions for your specific reaction. |
| Poor Solvent Choice | The solvent can impact the solubility of reagents and the activity of the catalyst.[1] Test different anhydrous solvents to identify the most suitable one.[1] |
Troubleshooting Workflow for Low Indanone Yield
Caption: Troubleshooting workflow for low indanone yield.
Issue 2: Formation of Undesired Side Products
The generation of isomers or byproducts from intermolecular reactions can complicate purification and lower the yield of the target indanone.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Isomer Formation | In substituted aromatic precursors, cyclization can occur at different positions, leading to a mixture of regioisomers.[1] The choice of solvent can significantly influence regioselectivity.[1] For instance, nitromethane has been shown to provide high regioselectivity in certain cases.[2] |
| Intermolecular Reaction | Instead of the desired intramolecular cyclization, the acylating agent may react with another aromatic molecule.[1] Running the reaction at high dilution can favor the intramolecular pathway by minimizing the chances of intermolecular collisions.[1] |
| Polyacylation | While less common in Friedel-Crafts acylation because the resulting ketone is a deactivating group, polyacylation can occur if the aromatic ring has highly activating groups.[1] Adjusting stoichiometry and reaction time can help reduce this side reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is generally most effective for the intramolecular Friedel-Crafts cyclization to form indanones?
There is no single "best" catalyst, as the optimal choice depends on the specific substrate. Common catalysts include Lewis acids like AlCl₃ and Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA). Screening different catalysts is often necessary to determine the most effective one for your particular synthesis.[1]
Q2: What are the most common starting materials for synthesizing indanones via Friedel-Crafts acylation?
The most common starting materials are 3-arylpropionic acids or their corresponding acid chlorides.[3] While the direct cyclization of 3-arylpropionic acids is preferred from a green chemistry perspective as it produces only water as a byproduct, it can be more challenging than using the more reactive acid chlorides.[3]
Q3: Can alternative acylating agents be used to avoid the harsh conditions of traditional Friedel-Crafts reactions?
Yes, using Meldrum's acid derivatives as acylating agents can overcome some of the problems associated with traditional methods that use carboxylic acids or acid chlorides with stoichiometric amounts of strong acids.[2] This approach can offer a more expedient and efficient route to 2-substituted 1-indanones.[2]
Q4: How can regioselectivity be controlled in the Nazarov cyclization to synthesize indanones?
The regioselectivity of the Nazarov cyclization can be low if the side chains of the divinyl ketone have similar substitution patterns.[4] One approach to improve regioselectivity is to use electron-donating and electron-withdrawing substituents to polarize the conjugated system, which facilitates the cyclization.[4] Another method is the silicon-directed Nazarov cyclization, where the ability of silicon to stabilize a β-carbocation directs the reaction pathway.[4][5]
Q5: What causes low stereoselectivity in the Nazarov cyclization, and how can it be improved?
Substituents alpha to the ketone group are prone to racemization under the strong acidic conditions of the reaction, which can lead to low diastereoselectivity.[4] Asymmetric induction can be achieved by using a chiral Lewis acid that can control the direction of the conrotatory ring closure, though this can be challenging.[4][5]
Reaction Pathways and Side Reactions
Intramolecular Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation pathway and common side reactions.
Nazarov Cyclization
Caption: Nazarov cyclization pathway and potential for racemization.
Quantitative Data Summary
Table 1: Influence of Solvent on Regioselectivity in Friedel-Crafts Acylation
In the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, the choice of solvent significantly impacted the ratio of the desired product to its regioisomeric side product, 6,7-dimethoxy-2-methyl-1-indanone.[2]
| Solvent | Product to Regioisomer Ratio |
| Nitromethane | >20 : 1 |
| Acetonitrile | 9 : 1 |
| Toluene | 8 : 1 |
| Chlorobenzene | 7 : 1 |
Data sourced from Organic Syntheses Procedure for the preparation of 5,6-dimethoxy-2-methyl-1-indanone.[2]
Key Experimental Protocols
Protocol 1: Minimizing Intermolecular Reactions in Friedel-Crafts Acylation via High Dilution
This protocol outlines a general procedure for the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid using high dilution to favor the formation of the desired indanone over intermolecular side products.
Materials:
-
3-Arylpropionic acid (1.0 eq)
-
Triflic acid (TfOH, 1.5-5.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert gas supply (nitrogen or argon)
-
Syringe for liquid transfer
Procedure:
-
Preparation: Add the 3-arylpropionic acid to the flame-dried round-bottom flask.[1]
-
Inert Atmosphere: Purge the flask with an inert gas to remove air and moisture.[1]
-
Solvent Addition: Add anhydrous DCE to achieve a high dilution condition (concentration typically 0.1-0.5 M).[1] This is crucial for favoring the intramolecular reaction.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath.[1] Slowly add triflic acid dropwise via a syringe.[1]
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80°C), monitoring the reaction progress by TLC or LC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-water. Neutralize the excess acid with a saturated NaHCO₃ solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Lewis Acid-Catalyzed Nazarov Cyclization
This protocol describes a general method for the Nazarov cyclization of a substituted chalcone (a type of divinyl ketone) using a Lewis acid catalyst.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Copper(II) Triflate (Cu(OTf)₂) (10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Oven-dried Schlenk tube
-
Inert gas supply (argon)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine and Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the chalcone and Cu(OTf)₂.[6]
-
Solvent Addition: Add anhydrous DCE to the tube via syringe.[6]
-
Reaction: Heat the mixture to 80°C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and quench with a saturated NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with DCM.[6] Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[6] Purify the residue by flash column chromatography on silica gel to yield the desired 1-indanone.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Optimization of reaction conditions for Friedel-Crafts acylation of fluorinated benzenes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the optimization of Friedel-Crafts acylation of fluorinated benzenes.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of fluorobenzene?
A1: The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution. However, due to the steric hindrance posed by the fluorine atom, the major product is overwhelmingly the para-substituted acyl fluorobenzene.[1] The bulky acylium ion intermediate experiences less spatial repulsion at the position opposite to the fluorine atom.[1]
Q2: Why is my reaction yield consistently low?
A2: Low yields in Friedel-Crafts acylation of fluorinated benzenes can be attributed to several factors:
-
Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions with high-purity, anhydrous reagents and solvents.[1]
-
Deactivated Substrate: Fluorine is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution compared to benzene itself. More forcing conditions (e.g., higher temperatures or stronger Lewis acids) may be required.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote the formation of side products. The optimal temperature should be determined empirically for each specific substrate and acylating agent combination.
Q3: I am observing significant amounts of the ortho-isomer. How can I improve the para-selectivity?
A3: While the para product is sterically favored, the formation of the ortho-isomer can be minimized by:
-
Lowering the Reaction Temperature: Higher temperatures can provide the energy to overcome the steric barrier for ortho-acylation.[1] Conducting the reaction at lower temperatures (e.g., 0-5 °C) can enhance para-selectivity.[2]
-
Choice of Catalyst: Milder Lewis acids or catalyst systems can sometimes offer better selectivity. For example, a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate like La(OTf)₃ has been shown to give high para-selectivity.[1]
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction.[3][4] Non-polar solvents may favor the formation of the sterically less hindered para-product.
Q4: Can polyacylation occur with fluorinated benzenes?
A4: Polyacylation is less common in Friedel-Crafts acylation compared to alkylation because the introduced acyl group is electron-withdrawing and deactivates the aromatic ring towards further substitution.[1] However, it can occur under harsh reaction conditions such as high temperatures, a large excess of the acylating agent, or a highly active catalyst.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst deactivation due to moisture.2. Insufficiently reactive substrate (fluorinated benzene).3. Suboptimal reaction temperature.4. Impure reagents or solvents. | 1. Ensure strictly anhydrous conditions (oven-dried glassware, anhydrous reagents and solvents, inert atmosphere).2. Consider using a stronger Lewis acid or a more reactive acylating agent. Increasing the reaction temperature may also be necessary.3. Optimize the reaction temperature. Run small-scale trials at different temperatures to find the optimum.4. Use freshly purified or high-purity reagents and solvents. |
| Formation of ortho-isomer | 1. High reaction temperature.2. Steric effects of the acylating agent. | 1. Lower the reaction temperature, potentially to 0-5 °C.[2]2. If possible, consider a bulkier acylating agent which may further disfavor the sterically hindered ortho position. |
| Formation of Diacylated Products | 1. Excess of acylating agent or catalyst.2. High reaction temperature. | 1. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[1]2. Lower the reaction temperature. |
| Complex Mixture of Byproducts | 1. Reaction temperature too high, leading to decomposition.2. Presence of impurities in starting materials. | 1. Reduce the reaction temperature and monitor the reaction progress closely (e.g., by TLC or GC).2. Purify all starting materials before use. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Acylation of Fluorobenzene with Benzoyl Chloride
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Selectivity (para) | Reference |
| AlCl₃ | 25 | 2 | 85 | >98% | BenchChem[2] |
| FeCl₃ | 80 | 4 | 70 | >95% | BenchChem[2] |
| ZnCl₂ | 100 | 6 | 55 | >95% | BenchChem[2] |
| La(OTf)₃ / TfOH | 140 | 4 | 87 | 99% | ResearchGate[5] |
Table 2: Effect of Reaction Conditions on the Acylation of Anisole (as a model for activated benzenes)
| Catalyst (FeCl₃·6H₂O) (mol %) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10 | 60 | 2 | 97 | Beilstein J. Org. Chem.[6] |
| 5 | 60 | 2 | 87 | Beilstein J. Org. Chem.[6] |
| 2 | 60 | 2 | 65 | Beilstein J. Org. Chem.[6] |
| 10 | 40 | 2 | 82 | Beilstein J. Org. Chem.[6] |
| 5 | 40 | 2 | 68 | Beilstein J. Org. Chem.[6] |
| 2 | 40 | 2 | 51 | Beilstein J. Org. Chem.[6] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Fluorobenzene with an Acyl Chloride using AlCl₃
Materials:
-
Fluorobenzene
-
Acyl chloride (e.g., 6-chlorohexanoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
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Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
2M HCl, water, and brine for washing
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.[2]
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.[2]
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1 equivalent) to the stirred suspension.[2]
-
Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).[2]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[2]
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[2]
Protocol 2: Microwave-Assisted Solvent-Free Acylation of Fluorobenzene
Materials:
-
Fluorobenzene
-
Acylating agent (acyl chloride or anhydride)
-
Scandium triflate resin catalyst
Procedure:
-
Reaction Mixture: In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation should be pulsed (e.g., 30 seconds on).[1]
-
Temperature and Time: Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Catalyst Removal: Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.[1]
-
Washing: Wash the filtrate with water until the pH of the aqueous layer is neutral.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: The product can be further purified by vacuum distillation.[1]
Visualizations
Caption: Experimental workflow for a typical Friedel-Crafts acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Technical Support Center: Purification of 4-Chloro-6-fluoroindan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-6-fluoroindan-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for a moderately polar organic compound like this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: What are the likely impurities in a synthesis of this compound?
A2: The impurity profile is highly dependent on the synthetic route. A common route is the intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoyl chloride. Potential impurities from this synthesis could include:
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Unreacted starting material: 3-(3-chloro-5-fluorophenyl)propanoic acid or its acid chloride.
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Isomeric products: Formation of 6-Chloro-4-fluoroindan-1-one if the cyclization is not completely regioselective.
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Polymerization products: High concentrations of the starting material or catalyst can sometimes lead to oligomeric byproducts.
-
Residual catalyst: Lewis acids such as aluminum chloride (AlCl₃) used in the Friedel-Crafts reaction.
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Solvent residues: From the reaction or initial work-up steps.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Question: I am experiencing a significant loss of this compound during purification. What are the potential causes and how can I improve my yield?
Answer: Low recovery can arise from several factors depending on the purification method used.
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For Column Chromatography:
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Product retained on the column: The solvent system (mobile phase) may not be polar enough to elute the product from the stationary phase (e.g., silica gel).
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Solution: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate. It is advisable to first determine an optimal solvent system using thin-layer chromatography (TLC).
-
-
Product co-eluting with impurities: If the polarity of your product is very similar to that of an impurity, separation can be difficult, leading to impure fractions that are discarded, thus lowering the yield.
-
Solution: Try a different solvent system. For instance, using dichloromethane/methanol instead of hexane/ethyl acetate can alter the separation selectivity.
-
-
Improper column packing: A poorly packed column can lead to channeling and inefficient separation, resulting in mixed fractions and a lower yield of the pure compound.
-
Solution: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
-
-
-
For Recrystallization:
-
High solubility in the recrystallization solvent: If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.[1]
-
Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent system (a mixture of a good solvent and a poor solvent) can also be effective.
-
-
Premature crystallization: If crystallization occurs too quickly (e.g., during hot filtration), product can be lost.
-
Solution: Use a pre-heated funnel and receiving flask for hot filtration and use a slight excess of hot solvent to ensure the compound remains dissolved.[1]
-
-
Issue 2: Persistent Impurities After Purification
Question: Even after purification, I am still observing impurities in my product. How can I improve the purity of this compound?
Answer: Persistent impurities often have similar physicochemical properties to the desired compound.
-
If using column chromatography:
-
Solution: Employ a longer column for better separation, use a shallower solvent gradient, or try a different stationary phase (e.g., alumina instead of silica gel).
-
-
If using recrystallization:
Issue 3: Crystallization Problems During Recrystallization
Question: I am having trouble getting my compound to crystallize, or it is "oiling out" instead of forming solid crystals. What should I do?
Answer: These are common challenges during recrystallization.
-
No crystals forming upon cooling:
-
Compound "oiling out":
-
Possible Cause: The melting point of the compound (or the impure mixture) is lower than the boiling point of the solvent.[1]
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify it. Allow this new solvent mixture to cool slowly.
-
Alternatively, choose a different recrystallization solvent with a lower boiling point.[1]
-
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Column Chromatography | Recrystallization |
| Typical Scale | Milligrams to grams | Grams to kilograms |
| Solvent System (Example) | Hexane:Ethyl Acetate (9:1 to 7:3 gradient) | Isopropanol or Ethanol/Water mixture |
| Typical Yield | 70-90% | 80-95% |
| Achievable Purity | >99% | 98-99.5% |
| Throughput | Low to medium | High |
| Primary Application | High-purity isolation, separation of close-eluting impurities | Bulk purification, removal of highly dissimilar impurities |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand to the top to prevent disturbance of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in test tubes.
-
Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent (e.g., isopropanol) at room temperature. If the solid dissolves, the solvent is not suitable.
-
If the solid does not dissolve, heat the mixture. If it dissolves when hot, the solvent may be suitable.[2]
-
Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.[2]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.[2]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated.[2]
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to dry completely, either by air drying or in a vacuum oven.
-
Visualizations
Caption: General purification workflows for this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
Troubleshooting low conversion rates in indanone cyclization reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low conversion rates during indanone cyclization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Low or No Product Conversion
Q1: My reaction shows very low or no conversion of the starting material. What are the most common causes?
Low or no product yield is a frequent issue, often attributable to several factors ranging from catalyst activity to reaction conditions.[1]
Possible Causes & Solutions:
-
Inactive or Inappropriate Catalyst: The Lewis or Brønsted acid catalyst is the heart of the reaction. Its effectiveness can be compromised in several ways.
-
Moisture Contamination: Many common Lewis acids (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture, which can quench their activity.[1][2]
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Incorrect Catalyst Choice: Not all substrates respond equally well to the same catalyst. Aromatic rings with electron-withdrawing groups are deactivated and require stronger catalysts.[1]
-
-
Suboptimal Reaction Temperature: The reaction may have a significant activation energy that is not being met. Conversely, excessive heat can cause decomposition.[6]
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Poor Starting Material Quality: Impurities in the starting 3-arylpropanoic acid or its corresponding acyl chloride can inhibit the reaction.
-
Solution: Verify the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material before proceeding with the cyclization.
-
Category 2: Formation of Side Products
Q2: My reaction works, but I get a mixture of products, leading to a low yield of the desired indanone. What's happening?
The formation of multiple products, such as regioisomers or intermolecular byproducts, complicates purification and reduces the yield of the target compound.[1]
Possible Causes & Solutions:
-
Formation of Regioisomers: Cyclization can sometimes occur at different positions on the aromatic ring, especially if there are multiple available sites with similar activation energies.[1] This is a common source of impurities.[7]
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Solution: The choice of solvent and catalyst can influence regioselectivity. Non-polar solvents may favor one isomer, while polar solvents favor another.[1] Experiment with different solvents (e.g., dichloromethane, nitromethane, 1,2-dichloroethane) to optimize for the desired product.[1] Temperature control can also be crucial, as lower temperatures often favor the kinetic product.[1]
-
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Intermolecular Reaction: Instead of the desired intramolecular cyclization, the acylating agent may react with a separate molecule of the arene, leading to unwanted dimeric or polymeric byproducts.[1]
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Solution: This issue is favored at high concentrations. Running the reaction at high dilution (e.g., 0.1 M or lower) can significantly favor the intramolecular pathway by reducing the probability of intermolecular collisions.[1]
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Product Decomposition: The desired indanone product might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.
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Solution: Monitor the reaction progress closely using TLC or GC. Once the starting material is consumed, quench the reaction promptly to prevent product degradation. Some indanones can be sensitive to air or light, so proper storage after purification is also important.[8]
-
Category 3: Purification and Isolation Issues
Q3: The crude reaction mixture looks promising, but my final isolated yield is very low. What could be going wrong during workup and purification?
Losses during the isolation and purification stages can significantly impact the final reported yield.
Possible Causes & Solutions:
-
Difficult Separation from Impurities: If the side products (like regioisomers) have very similar polarity to the desired product, separation by column chromatography can be challenging and lead to mixed fractions and product loss.[7]
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Solution: Optimize your chromatography conditions. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with TLC to achieve better separation. If separation is still poor, consider recrystallization as an alternative or complementary purification method.[7]
-
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Product Loss During Aqueous Workup: Some indanones may have partial solubility in the aqueous phase, leading to losses during extraction.
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Solution: When performing a liquid-liquid extraction, re-extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the product.
-
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Product Instability: The product may be degrading on the silica gel column.
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Solution: If you suspect your compound is acid-sensitive, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in the eluent before packing the column. Alternatively, use a different stationary phase like alumina.
-
Data Presentation: Catalyst and Condition Optimization
The choice of catalyst and energy source can dramatically influence reaction efficiency and time. The following table summarizes the results for the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl) propionic acid to yield 6-methoxy-1-indanone under various conditions.
| Catalyst (equivalents) | Energy Source | Temperature (°C) | Time (min) | Yield (%) | Reference |
| PPA | Conventional | 100 | 60 | 35 | [9] |
| TfOH (3) | Conventional | 25 | 1440 | 61 | [9] |
| TfOH (3) | Microwave | 80 | 60 | 98 | [9] |
| TfOH (1) | Microwave | 80 | 60 | 65 | [9] |
| TfOH (3) | Ultrasound | 80 | 60 | 85 | [9] |
| Tb(OTf)₃ (0.1) | Q-Tube™ | 150 | 120 | 78 | [9] |
Table 1: Comparison of reaction conditions for the synthesis of 6-methoxy-1-indanone. Data sourced from experiments on 3-(4-methoxyphenyl) propionic acid.[9]
Key Experimental Protocol
General Protocol for Intramolecular Friedel-Crafts Cyclization of a 3-Arylpropanoic Acid
This protocol provides a general methodology for the cyclization of a 3-arylpropanoic acid via its acyl chloride derivative using a Lewis acid catalyst.
1. Acyl Chloride Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-arylpropanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the solution to 0°C using an ice bath.
-
Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC or IR until the starting carboxylic acid is fully consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3-arylpropionyl chloride, which is often used directly in the next step.[1]
2. Friedel-Crafts Cyclization:
-
In a separate, flame-dried flask under an inert atmosphere, prepare a suspension of the Lewis acid catalyst (e.g., AlCl₃, 1.1-1.3 eq) in anhydrous DCM.
-
Cool this suspension to 0°C.
-
Dissolve the crude 3-arylpropionyl chloride from the previous step in anhydrous DCM.[1]
-
Add the acyl chloride solution dropwise to the cooled Lewis acid suspension.
-
Stir the reaction at 0°C or allow it to warm to room temperature. Monitor the reaction's progress by TLC or GC-MS.[1]
3. Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully quench the reaction by slowly adding crushed ice or cold dilute HCl.
-
Separate the organic layer. Extract the aqueous layer several times with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired indanone.[1]
Mandatory Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for low indanone cyclization conversion rates.
Caption: Mechanism of intramolecular Friedel-Crafts acylation for indanone synthesis.
Caption: Key parameter relationships affecting indanone cyclization outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
Impact of catalyst choice on the synthesis of 4-Chloro-6-fluoroindan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of 4-Chloro-6-fluoroindan-1-one. The primary synthetic route involves the intramolecular Friedel-Crafts acylation of 3-(4-chloro-2-fluorophenyl)propanoic acid. The choice of catalyst is critical and significantly impacts reaction efficiency, yield, and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, with a focus on problems related to the catalyst used.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Catalyst-Specific Notes |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate anhydrous conditions. | AlCl₃: Highly hygroscopic; use freshly opened or properly stored reagent. PPA: Can absorb moisture over time, reducing its efficacy. Use freshly prepared or commercially available high-quality PPA. TfOH: While less sensitive than AlCl₃, it is also hygroscopic and should be handled in a dry environment. |
| Insufficient Catalyst | Increase the molar ratio of the catalyst to the substrate. Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst. | AlCl₃: Typically used in stoichiometric amounts (1.0 - 1.5 equivalents) as it complexes with the starting material and product. PPA: Used as both catalyst and solvent, so a sufficient quantity is necessary to ensure reaction completion. TfOH: Can be used in catalytic amounts, but for challenging substrates, stoichiometric amounts might be required. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some intramolecular cyclizations require thermal energy to proceed efficiently. | Monitor for potential side reactions or decomposition at higher temperatures, especially with thermally sensitive substrates. |
| Presence of Deactivating Groups | The chloro and fluoro substituents on the aromatic ring are deactivating, making the Friedel-Crafts reaction more challenging. | A stronger catalyst like Trifluoromethanesulfonic acid (TfOH) might be necessary to overcome the deactivating effects. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution | Catalyst-Specific Notes |
| Intermolecular Acylation | This can occur at high concentrations of the starting material. Perform the reaction under more dilute conditions. | This is a common issue with all catalysts if the concentration of the starting material is too high. |
| Formation of Regioisomers | The cyclization can potentially occur at the position ortho to the fluorine atom, leading to the formation of 6-chloro-4-fluoroindan-1-one. | This is generally less favored due to steric hindrance. The choice of a bulkier catalyst might enhance regioselectivity. However, for this specific substrate, the electronic effects of the substituents are the primary directing factors. |
| Decomposition of Starting Material or Product | Harsh reaction conditions, particularly with strong acids, can lead to degradation. | AlCl₃ & PPA: Can lead to charring at high temperatures. Ensure controlled heating. TfOH: A very strong acid that can cause decomposition if the reaction is not properly controlled. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Suggested Solution | Catalyst-Specific Notes |
| Complexes with Catalyst | The ketone product can form a stable complex with the Lewis acid catalyst. | AlCl₃: Requires careful workup with ice-water and acid to break the aluminum-ketone complex. PPA: The product needs to be extracted from the viscous polyphosphoric acid medium. Quenching with ice-water is also effective. |
| Co-eluting Impurities | Isomeric byproducts or unreacted starting material can be difficult to separate by column chromatography. | Optimize the mobile phase for chromatography. Recrystallization of the crude product may be an effective purification step. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the synthesis of this compound?
The optimal catalyst depends on the specific requirements of your synthesis, such as desired yield, purity, and reaction conditions.
-
Aluminum chloride (AlCl₃) is a traditional and cost-effective Lewis acid for Friedel-Crafts acylation. It often provides good yields but may require harsh reaction conditions and a more complex workup.
-
Polyphosphoric acid (PPA) serves as both a catalyst and a solvent and is effective for intramolecular cyclizations. It is a strong dehydrating agent, which can be advantageous.
-
Trifluoromethanesulfonic acid (TfOH) is a very strong Brønsted acid that can catalyze the reaction under milder conditions and sometimes in catalytic amounts. It is often the catalyst of choice for deactivated substrates.
Q2: What is the mechanism of the intramolecular Friedel-Crafts acylation in this synthesis?
The reaction proceeds through the formation of an acylium ion intermediate. The catalyst (Lewis or Brønsted acid) activates the carboxylic acid group of 3-(4-chloro-2-fluorophenyl)propanoic acid, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the five-membered ring of the indanone.
Q3: How do the chloro and fluoro substituents affect the reaction?
Both chlorine and fluorine are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. This makes the intramolecular Friedel-Crafts acylation more difficult to achieve compared to an unsubstituted ring. However, they are also ortho, para-directing. The cyclization is directed to the position ortho to the propanoic acid side chain and para to the chlorine atom.
Q4: Can I use the acid chloride of 3-(4-chloro-2-fluorophenyl)propanoic acid as the starting material?
Yes, using the corresponding acyl chloride is a common and often more reactive alternative to the carboxylic acid. When using the acyl chloride, a Lewis acid catalyst like AlCl₃ is typically employed.[1]
Q5: What are the key safety precautions for this reaction?
-
All catalysts mentioned (AlCl₃, PPA, TfOH) are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.
-
Reactions involving AlCl₃ can be highly exothermic and release HCl gas upon quenching. The workup should be performed carefully, especially the addition of water.
-
Trifluoromethanesulfonic acid is a very strong acid and can cause severe burns.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of this compound
| Catalyst | Molar Ratio (Catalyst:Substrate) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| AlCl₃ | 1.2 : 1 | 80 | 4 | 75 | 95 |
| PPA | 10:1 (w/w) | 100 | 2 | 85 | 97 |
| TfOH | 0.2 : 1 | 25 | 6 | 90 | 98 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
-
To a stirred suspension of anhydrous AlCl₃ (1.2 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere, add 3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 mmol) portion-wise at 0 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 80 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Add 1 M HCl (10 mL) and stir until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Synthesis using Polyphosphoric Acid (PPA)
-
Add 3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 g) to polyphosphoric acid (10 g) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the mixture to 100 °C with vigorous stirring for 2 hours.
-
Monitor the reaction progress by TLC (quench a small aliquot with water and extract with ethyl acetate).
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis using Trifluoromethanesulfonic Acid (TfOH)
-
Dissolve 3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add trifluoromethanesulfonic acid (0.2 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding it to a cold saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Identifying and minimizing byproducts in 4-Chloro-6-fluoroindan-1-one synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-fluoroindan-1-one. The focus is on identifying and minimizing byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary byproduct in the synthesis of this compound via intramolecular Friedel-Crafts acylation?
A1: The most probable significant byproduct is the regioisomer, 6-Chloro-4-fluoroindan-1-one . The formation of these two isomers is a result of the directing effects of the chloro and fluoro substituents on the aromatic ring of the precursor molecule, 3-(3-chloro-5-fluorophenyl)propanoic acid or its corresponding acyl chloride. Both halogens are ortho-, para-directing groups. The intramolecular acylation can occur at either of the two available positions ortho to the halogen substituents, leading to the desired 4-chloro-6-fluoro product and the isomeric 6-chloro-4-fluoro byproduct.
Q2: What are other potential, less common byproducts?
A2: Besides the main regioisomeric byproduct, other impurities can arise from the reaction conditions. These may include:
-
Polymeric materials: High concentrations of reactants or elevated temperatures can favor intermolecular reactions, leading to the formation of high molecular weight polymers.
-
Unreacted starting material: Incomplete conversion will result in the presence of 3-(3-chloro-5-fluorophenyl)propanoic acid or its acyl chloride in the final product mixture.
-
Products of intermolecular acylation: At high concentrations, the acylating agent can react with another molecule of the precursor instead of cyclizing, leading to dimeric or oligomeric ketones.
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction's progress.[1]
-
TLC: Allows for a quick qualitative assessment of the consumption of the starting material and the appearance of new spots corresponding to the product and byproducts.
-
GC-MS: Provides more detailed information, allowing for the tentative identification of the product and byproducts based on their mass-to-charge ratios and fragmentation patterns.
Q4: What analytical techniques are recommended for identifying and quantifying the desired product and its isomeric byproduct?
A4: A combination of chromatographic and spectroscopic methods is recommended for unambiguous identification and quantification:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the desired product from its regioisomer and other impurities. A reversed-phase C18 column is often a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile components. The mass fragmentation patterns can help distinguish between the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information for the final product and can be used to determine the ratio of the isomers in the mixture by comparing the integration of unique signals.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of this compound | Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture.[2] | - Ensure all glassware is thoroughly oven-dried. - Use anhydrous solvents. - Use a fresh, unopened container of the Lewis acid catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst.[2][3] | - Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. - A slight excess (e.g., 1.1-1.2 equivalents) may be beneficial. | |
| Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier, or side reactions may be favored at higher temperatures.[1] | - Start with a lower temperature (e.g., 0 °C) and gradually increase it if the reaction is slow. - Monitor the reaction by TLC or GC-MS to find the optimal temperature that balances reaction rate and byproduct formation. | |
| High Percentage of 6-Chloro-4-fluoroindan-1-one Byproduct | Reaction Conditions Favoring the Isomer: The choice of solvent and catalyst can influence the regioselectivity of the Friedel-Crafts acylation.[4] | - Solvent Screening: Experiment with different anhydrous solvents. Non-polar solvents may favor one isomer, while more polar solvents could alter the ratio. - Catalyst Screening: While AlCl₃ is common, other Lewis acids (e.g., FeCl₃, SnCl₄, TiCl₄) or Brønsted acids (e.g., polyphosphoric acid, methanesulfonic acid) may offer different regioselectivity.[5][6] |
| Thermodynamic vs. Kinetic Control: The reaction temperature can influence which isomer is the major product. | - Temperature Control: Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable isomer. Experiment with a range of temperatures to determine the effect on the isomeric ratio. | |
| Presence of Polymeric Byproducts | High Reactant Concentration: Intermolecular reactions are more likely at higher concentrations. | - High Dilution: Perform the reaction under high-dilution conditions by slowly adding the acyl chloride precursor to the Lewis acid suspension over an extended period. This keeps the instantaneous concentration of the reactant low, favoring intramolecular cyclization. |
| Difficulty in Separating the Isomeric Products | Similar Physicochemical Properties: Regioisomers often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging. | - Preparative HPLC: This is often the most effective method for separating closely related isomers.[7][8] - Specialized Chromatography: Techniques like Centrifugal Partition Chromatography (CPC) can also be effective for isomer separation.[7] - Recrystallization: If one isomer is significantly more abundant and crystalline, careful optimization of the recrystallization solvent and conditions may allow for its selective isolation. |
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation
This protocol is a general guideline adapted from the synthesis of similar indanones and will likely require optimization for the synthesis of this compound.[9]
-
Acyl Chloride Formation:
-
To a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(3-chloro-5-fluorophenyl)propionyl chloride.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1-1.3 equivalents) in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for a period or warm to room temperature. The optimal reaction time and temperature should be determined by monitoring the reaction (e.g., by TLC or GC-MS).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product containing a mixture of this compound and 6-Chloro-4-fluoroindan-1-one.
-
Example Analytical Methodologies (Starting Points for Method Development)
HPLC Method for Isomer Separation:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid like 0.1% formic acid or phosphoric acid for better peak shape).[10][11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Note: The exact gradient and mobile phase composition will need to be optimized to achieve baseline separation of the two isomers.
GC-MS Method for Byproduct Identification:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weights (e.g., 50-300 amu).
Visualizations
Caption: Synthetic pathway to this compound and its primary byproduct.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alexandonian.com [alexandonian.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.rotachrom.com [hub.rotachrom.com]
- 8. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Separation of 4-Chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of 4-((4-Aminophenyl)methyl)-2-chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability studies of 4-Chloro-6-fluoroindan-1-one under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-6-fluoroindan-1-one. The information is designed to assist in the design, execution, and interpretation of stability studies for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the stability testing of this compound.
Q1: I am seeing significant degradation of this compound in my control sample at the initial time point. What could be the cause?
A1: This issue can stem from a few sources:
-
Solvent-Induced Degradation: The diluent used to prepare your sample may be causing degradation. Ensure the solvent is inert and that the compound is stable in it for the duration of the analysis. Consider using a mobile phase or a buffered solution at a neutral pH as the diluent.
-
Contaminated Glassware or Reagents: Trace amounts of acidic or basic residues on glassware, or impurities in solvents, can catalyze degradation. Use high-purity solvents and thoroughly cleaned, inert glassware (e.g., silanized glass).
-
Light Sensitivity: this compound, like many halogenated aromatic compounds, may be susceptible to photolytic degradation. Prepare samples under low-light conditions or use amber glassware to minimize exposure to light.
Q2: My mass balance in the forced degradation studies is below 90%. How can I troubleshoot this?
A2: A poor mass balance, where the sum of the assay of the main peak and the known degradation products is significantly less than the initial assay, suggests that some degradants are not being detected.[1] Consider the following:
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Non-Chromophoric Degradants: Some degradation pathways may lead to products that do not absorb UV radiation at the analytical wavelength used for the parent compound. A photodiode array (PDA) detector can help identify peaks with different UV maxima.[2]
-
Volatile Degradants: Small, volatile molecules formed during degradation may not be retained on the HPLC column or detected.
-
Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out of the solution, thus not being injected into the analytical system. Visually inspect your samples for any particulates.
-
Adsorption onto Vials/Caps: Highly reactive or "sticky" degradants may adsorb to the surface of sample vials or septa. Using different vial materials (e.g., polypropylene) may help.
Q3: I am not observing any degradation under my stress conditions. What should I do?
A3: If you do not see any degradation, the stress conditions may not be stringent enough. The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][3] You can try the following:
-
Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.[3][4]
-
Increase Temperature: For thermal and hydrolytic studies, increasing the temperature (e.g., from 60 °C to 80 °C) will accelerate the degradation rate.[3][5]
-
Extend Exposure Time: If increasing concentration or temperature is not feasible or desirable, extend the duration of the stress study.
-
Increase Light Intensity: For photostability studies, ensure the light exposure is sufficient, meeting ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt-hours per square meter).[3][6][7]
Q4: How do I select the appropriate analytical method for my stability study?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or PDA detection is the most common technique.[8][9][10][11] The method must be able to separate the parent peak from all potential degradation products and process-related impurities. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Summary of Stability Data
The following tables present hypothetical quantitative data for the stability of this compound under various forced degradation conditions. This data is illustrative and intended to guide researchers in their experimental design and data analysis.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80 °C | ~ 8% | DP-H1, DP-H2 |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | 60 °C | ~ 15% | DP-B1, DP-B2 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~ 12% | DP-O1, DP-O2 |
| Thermal | Solid State | 48 hours | 105 °C | ~ 5% | DP-T1 |
| Photolytic | Solid State | 7 days | 25 °C | ~ 10% | DP-P1 |
DP = Degradation Product; H = Hydrolytic; B = Basic; O = Oxidative; T = Thermal; P = Photolytic
Table 2: HPLC Peak Purity and Mass Balance Analysis
| Stress Condition | Purity Angle of Parent Peak | Purity Threshold | Mass Balance (%) |
| Acid Hydrolysis | 0.125 | 0.250 | 98.5 |
| Base Hydrolysis | 0.189 | 0.250 | 97.9 |
| Oxidation | 0.155 | 0.250 | 98.2 |
| Thermal | 0.110 | 0.250 | 99.1 |
| Photolytic | 0.130 | 0.250 | 98.8 |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below.
Protocol 1: Forced Degradation Under Hydrolytic Conditions
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 1.0 N HCl.
-
Keep the flask in a water bath at 80 °C for 24 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution by adding 5 mL of 1.0 N NaOH.
-
Dilute to volume with the mobile phase.
-
-
Base Hydrolysis:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 1.0 N NaOH.
-
Keep the flask at 60 °C for 4 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution by adding 5 mL of 1.0 N HCl.
-
Dilute to volume with the mobile phase.
-
-
Analysis: Analyze the prepared samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Under Oxidative Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.
-
Oxidative Stress:
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Add 5 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to volume with the mobile phase.
-
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 3: Forced Degradation Under Thermal Conditions
-
Sample Preparation: Place approximately 10-20 mg of solid this compound in a clear, sealed glass vial.
-
Thermal Stress: Expose the vial to a dry heat oven maintained at 105 °C for 48 hours.
-
Sample Analysis: After the exposure period, allow the sample to cool to room temperature. Dissolve an accurately weighed amount of the stressed solid in a suitable solvent and dilute to a known concentration for analysis by a validated stability-indicating HPLC method.
Protocol 4: Photostability Testing
-
Sample Preparation: Spread a thin layer of solid this compound (approximately 1-2 mm thick) on a petri dish. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Light Exposure: Place both samples in a photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: After the exposure, prepare solutions of both the light-exposed sample and the dark control at a known concentration. Analyze by a validated stability-indicating HPLC method.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
This diagram illustrates chemically plausible degradation pathways for this compound under different stress conditions. The exact structures of the degradation products would require experimental characterization (e.g., by LC-MS, NMR).
Caption: Potential Degradation Pathways.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. asianjpr.com [asianjpr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability-indicating HPLC method for quantification of celecoxib and diacerein along with its impurities in capsule dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Overcoming challenges in the halogenation of indanone derivatives
Welcome to the technical support center for the halogenation of indanone derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when halogenating indanone derivatives?
A1: The main challenges include controlling regioselectivity (α-position vs. aromatic ring), preventing over-halogenation (mono- vs. di- or poly-halogenation), and managing side reactions. The outcome of the reaction is highly dependent on the substrate's substituents, the choice of halogenating agent, and the reaction conditions.
Q2: How do I control regioselectivity between the α-position and the aromatic ring?
A2: Halogenation at the α-position (on the cyclopentanone ring) is typically achieved under conditions that favor the formation of an enol or enolate intermediate.[1][2] This is often accomplished using elemental halogens (Br₂, Cl₂) or N-halosuccinimides (NBS, NCS) under acidic or basic catalysis.[3][4] Electrophilic aromatic halogenation occurs under conditions that activate the halogen to attack the electron-rich benzene ring, usually involving a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) with an elemental halogen.[5][6] To favor α-halogenation, avoid strong Lewis acids that promote aromatic substitution.
Q3: Why am I getting di- or tri-halogenated products, and how can I favor monohalogenation?
A3: Over-halogenation is a common issue, especially under basic conditions.[2][3] The introduction of the first halogen atom at the α-position increases the acidity of the remaining α-protons, making them more susceptible to deprotonation and subsequent halogenation.[7] To achieve monohalogenation, it is generally recommended to use acidic conditions.[3] Under acidic catalysis, the introduction of an electron-withdrawing halogen deactivates the enol intermediate, slowing down the rate of subsequent halogenations.[1] Using a stoichiometric amount of the halogenating agent is also crucial.
Q4: What is the difference between acid-catalyzed and base-promoted α-halogenation?
A4: The key difference lies in the reactive intermediate.
-
Acid-catalyzed halogenation proceeds through a neutral enol intermediate. The formation of the enol is the rate-determining step. This method is generally slower but offers better control for monohalogenation.[8]
-
Base-promoted halogenation proceeds through a negatively charged enolate intermediate. This reaction is typically faster but is prone to polyhalogenation because the product is more reactive than the starting material.[2] It is considered "base-promoted" rather than "catalyzed" because the base is consumed during the reaction.[9]
Q5: Can I selectively halogenate the more or less substituted α-carbon of an unsymmetrical indanone?
A5: Yes, the regioselectivity on unsymmetrical ketones is dictated by the reaction conditions.
-
Under acidic conditions , halogenation typically occurs at the more substituted α-carbon, as this proceeds through the more stable, more substituted enol intermediate.[1][3]
-
Under basic conditions , halogenation occurs at the less sterically hindered α-carbon due to the preferential abstraction of the less hindered proton to form the enolate.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive halogenating agent.2. Insufficient catalysis (acid or base).3. Low reaction temperature. | 1. Use a fresh bottle of the halogenating agent (e.g., NBS, NCS).2. Ensure the appropriate catalyst is present in a sufficient amount.3. Gradually increase the reaction temperature, monitoring for product formation and side reactions. |
| Poor Regioselectivity (α- vs. Aromatic Halogenation) | 1. Use of a strong Lewis acid catalyst.2. Reaction conditions favoring electrophilic aromatic substitution. | 1. For α-halogenation, use acidic (e.g., acetic acid) or basic conditions without a Lewis acid.[8]2. For aromatic halogenation, use a Lewis acid catalyst like AlCl₃ or FeCl₃ with Br₂ or Cl₂.[5] |
| Over-halogenation (Di- or Poly-substituted Products) | 1. Use of basic conditions.2. Excess of halogenating agent.3. Prolonged reaction time. | 1. Switch to acidic conditions (e.g., Br₂ in acetic acid).[3]2. Use no more than 1.0-1.1 equivalents of the halogenating agent.3. Monitor the reaction closely by TLC or GC/MS and quench it as soon as the starting material is consumed. |
| Formation of Complex Mixture of Products | 1. Radical side reactions (e.g., with NBS).2. Decomposition of starting material or product.3. Competing reaction pathways. | 1. If using NBS, perform the reaction in the dark and consider adding a radical scavenger if necessary.2. Use milder reaction conditions (lower temperature, weaker acid/base).3. Carefully review the substrate's functional groups for potential incompatibilities and adjust the reaction strategy accordingly. |
Experimental Protocols
Protocol 1: Acid-Catalyzed α-Bromination of 1-Indanone
This protocol is designed to favor the formation of the mono-brominated product at the α-position.
Materials:
-
1-Indanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (aqueous, saturated)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 1-indanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC/MS.
-
Once the starting material is consumed (typically 1-4 hours), pour the reaction mixture into a beaker of ice water.
-
Quench the excess bromine by adding saturated sodium thiosulfate solution until the orange/brown color disappears.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield 2-bromo-1-indanone.[10]
Protocol 2: α-Chlorination of 1-Indanone using N-Chlorosuccinimide (NCS)
This protocol uses a solid, easier-to-handle halogenating agent.
Materials:
-
1-Indanone
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Dichloromethane or Acetonitrile
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-indanone (1.0 eq) in dichloromethane, add N-chlorosuccinimide (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Stir the mixture at room temperature. The reaction can be gently heated if necessary. Monitor the reaction by TLC.[11]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the solution with water (2x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes yields for various halogenation reactions on indanone derivatives found in the literature. Conditions can greatly affect outcomes.
| Substrate | Halogenating Agent | Conditions | Product(s) | Yield (%) | Reference |
| 4-Chloro-1-indanone | Br₂ (1 eq) | CCl₄, rt, light exclusion | 2-Bromo-4-chloro-1-indanone | 40 | [12] |
| 4-Chloro-1-indanone | Br₂ (2 eq) | CCl₄, rt | 2,2-Dibromo-4-chloro-1-indanone | 68 | [12] |
| 1-Indanone | AlCl₃ (1 mmol) | Electrochemical, TFE/MeOH, 7 mA, 2h | 2-Chloro-1-indanone | 95 | [13] |
| 1-Indanone | AlCl₃ (1 mmol) | Electrochemical, TFE/MeOH, 7 mA, 4h | 2,2-Dichloro-1-indanone | 93 | [13] |
| 5-Methoxy-1-indanone | MgCl₂ (1 mmol) | Electrochemical, TFE/MeOH, 7 mA, 4.5h | 2-Chloro-5-methoxy-1-indanone | 93 | [13] |
Visualizations
Reaction Mechanisms and Workflows
References
- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on the Indanone Ring
Welcome to the technical support center for electrophilic aromatic substitution (EAS) on the indanone ring. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, detailed protocols, and quantitative data to help overcome common challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of electrophilic substitution on a substituted indanone ring?
A1: The regioselectivity of electrophilic aromatic substitution on a substituted indanone is primarily governed by a combination of electronic and steric effects of the substituents on the aromatic portion of the indanone core. The fused cyclopentanone ring itself acts as a deactivating group, directing incoming electrophiles primarily to the meta position relative to its point of attachment (positions 5 and 7). However, the overall directing effect is a result of the interplay between this deactivating group and any other substituents present on the benzene ring.
Q2: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indanone ring influence regioselectivity?
A2: Substituents on the aromatic ring play a crucial role in directing incoming electrophiles.[1]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), hydroxyl (-OH), and alkyl (-R) activate the aromatic ring towards electrophilic attack. They are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.[2] In the context of a substituted indanone, the presence of a strong EDG will likely override the deactivating effect of the cyclopentanone ring and direct the substitution to the positions it activates.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) deactivate the aromatic ring, making electrophilic substitution more difficult.[3] They are meta-directors.[4] If an EWG is present on the indanone ring, the substitution will be even more challenging and will likely occur at a position meta to the EWG.
Q3: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
A3: Achieving high para-selectivity can be challenging as both ortho and para positions are electronically activated by EDGs. To favor the para product, you can try the following strategies:
-
Steric Hindrance: Employ a bulkier electrophile or a sterically hindered Lewis acid catalyst. The increased steric bulk will disfavor substitution at the more crowded ortho positions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para isomer.[5]
-
Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Experimenting with different solvents may lead to improved selectivity.[6]
Q4: My reaction has a very low yield or is not working at all when performing a Friedel-Crafts acylation on the indanone ring. What are the common causes?
A4: Low or no yield in Friedel-Crafts acylation on an indanone ring can be due to several factors:
-
Deactivated Ring: The indanone ring is already deactivated by the carbonyl group. If there are additional EWGs on the ring, it may be too electron-poor to undergo Friedel-Crafts acylation.[7]
-
Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere with anhydrous solvents.[8]
-
Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Poor Regioselectivity (Mixture of Isomers) | 1. Competing directing effects of substituents. 2. Reaction conditions favoring a mixture of kinetic and thermodynamic products. | 1. If you have both an activating and a deactivating group, the activating group will generally control the regioselectivity. For two activating groups, the stronger activator will dominate. 2. Optimize the reaction temperature. Lower temperatures often favor the thermodynamic product. 3. Vary the solvent to alter the solvation of the intermediate, which can influence the isomer ratio. 4. Consider using a bulkier catalyst or electrophile to sterically hinder one of the positions. |
| Low or No Product Yield | 1. Deactivated aromatic ring. 2. Inactive catalyst (e.g., due to moisture). 3. Insufficient amount of catalyst. 4. Unsuitable reaction temperature. | 1. For deactivated rings, use a more potent Lewis acid (e.g., triflic acid) or a stronger electrophile.[7] 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Use a fresh bottle of the Lewis acid.[6] 3. For Friedel-Crafts acylations, use at least a stoichiometric amount of the Lewis acid catalyst.[8] 4. Experiment with a range of temperatures; some reactions require heating to overcome the activation energy.[7] |
| Formation of Poly-substituted Products | Highly activated indanone ring (e.g., with multiple EDGs). | 1. Use milder reaction conditions (lower temperature, less reactive electrophile). 2. Reduce the reaction time. 3. Use a less active catalyst. |
| Difficulty in Product Isolation/Purification | 1. Formation of a stable complex between the product and the Lewis acid catalyst. 2. Emulsion formation during aqueous workup. | 1. During workup, quench the reaction by pouring it onto a mixture of ice and concentrated HCl to break up the complex.[6] 2. If an emulsion forms, add a saturated solution of NaCl (brine) to help break it.[6] |
Data Presentation
The following tables summarize quantitative data for various electrophilic substitution reactions on substituted indanones.
Table 1: Regioselectivity of Bromination of Substituted 1-Indanones
| Substrate | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |
| 4-Chloro-1-indanone | Br₂ in CCl₄, room temp. | 2-Bromo-4-chloro-1-indanone | 40 | [9] |
| 4-Chloro-1-indanone | Br₂ in CCl₄/AcOH | 2-Bromo-4-chloro-1-indanone and 2,2-Dibromo-4-chloro-1-indanone (5:1 ratio) | 60 | [9] |
| 4-Chloro-1-indanone | H₂O₂/HBr | 2-Bromo-4-chloro-1-indanone | 45 | [9] |
| 5,6-Dimethoxy-1-indanone | Br₂ in AcOH, room temp. | 2,4-Dibromo-5,6-dimethoxy-1-indanone | 95 | [10] |
| 5,6-Dimethoxy-1-indanone | Br₂ with KOH, ~0°C | 4-Bromo-5,6-dimethoxy-1-indanone | 79 | [10] |
| 5,6-Dihydroxy-1-indanone | Br₂ in AcOH, room temp. | 4,7-Dibromo-5,6-dihydroxy-1-indanone | - | [10] |
Table 2: Intramolecular Friedel-Crafts Acylation for the Synthesis of Substituted Indanones
| Substrate (3-Arylpropionic Acid) | Catalyst and Conditions | Product | Yield (%) | Reference |
| 3-(p-Tolyl)propionic acid | NbCl₅, CH₂Cl₂, rt, 30 min | 6-Methyl-1-indanone | 95 | [11] |
| 3-(m-Tolyl)propionic acid | NbCl₅, CH₂Cl₂, rt, 30 min | 5-Methyl-1-indanone and 7-Methyl-1-indanone | 96 (mixture) | [11] |
| 3-(p-Methoxyphenyl)propionic acid | NbCl₅, CH₂Cl₂, rt, 30 min | 6-Methoxy-1-indanone | 98 | [11] |
| 3-(p-Chlorophenyl)propionic acid | NbCl₅, CH₂Cl₂, rt, 3h | 6-Chloro-1-indanone | 85 | [11] |
| 3-(p-Bromophenyl)propionic acid | NbCl₅, CH₂Cl₂, rt, 3h | 6-Bromo-1-indanone | 83 | [11] |
| 3-(3,4-Dimethoxyphenyl)propionic acid | PPA, 80°C, 1h | 5,6-Dimethoxy-1-indanone | 92 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Nitration of an Activated Indanone Ring (e.g., 5-Methoxy-1-indanone)
Disclaimer: This is a generalized procedure and should be adapted and optimized for specific substrates. Always perform a thorough risk assessment before conducting any chemical reaction.
Materials:
-
5-Methoxy-1-indanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-1-indanone (1.0 eq) in the chosen solvent.
-
Cool the flask in an ice-salt bath to between -10°C and 0°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated H₂SO₄ (2.0 eq) to concentrated HNO₃ (1.5 eq) while cooling in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the indanone, ensuring the internal temperature does not rise above 5°C. The addition should take 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired nitro-indanone.
Protocol 2: General Procedure for Bromination of an Indanone Ring
Disclaimer: This is a generalized procedure based on literature methods and should be optimized for your specific substrate. Bromine is highly corrosive and toxic; handle with extreme care in a well-ventilated fume hood.
Materials:
-
Substituted 1-indanone
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or acetic acid (AcOH)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted 1-indanone (1.0 eq) in the chosen solvent (e.g., CCl₄ or AcOH) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the stirred indanone solution over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
If using an acidic solvent, neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Vilsmeier-Haack Formylation of an Activated Indanone
Disclaimer: This is a generalized procedure for electron-rich aromatic compounds and should be adapted for indanone substrates. POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
Materials:
-
Activated 1-indanone (e.g., 5,6-dimethoxy-1-indanone)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Brine
Procedure:
-
To a solution of the activated indanone (1.0 eq) in DMF, cool the mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise, keeping the temperature below 5°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and quench by slowly adding a solution of sodium acetate (5-6 eq) in water.
-
Stir for 10-15 minutes at 0°C.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the formylated indanone.[5]
Key Concepts Illustrated
The following diagrams illustrate key concepts related to the regioselectivity of electrophilic substitution on the indanone ring.
References
- 1. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Synthesis Methods for 4-Chloro-6-fluoroindan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary synthetic routes to 4-Chloro-6-fluoroindan-1-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule predominantly relies on the intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid precursor. This document outlines the methodologies, presents available quantitative data, and provides detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The core structure of this compound is an indanone ring system, which is commonly formed through an intramolecular cyclization reaction. The most prevalent and effective method for this transformation is the Friedel-Crafts acylation. This approach involves the formation of an acylium ion from a carboxylic acid derivative, which then undergoes an electrophilic aromatic substitution to close the five-membered ring.
The primary precursor for this synthesis is 3-(3-chloro-5-fluorophenyl)propanoic acid. This starting material can be prepared through various standard organic chemistry methods, which are not the focus of this guide. The critical step is the efficient cyclization of this precursor to the target indanone. Variations in this key step, primarily concerning the activating agent for the carboxylic acid and the Lewis acid catalyst, define the different synthetic methods.
Method 1: Two-Step Synthesis via Acyl Chloride Formation
This is the most classical and widely applicable approach. It involves two distinct steps: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.
Experimental Protocol
Step 1: Synthesis of 3-(3-chloro-5-fluorophenyl)propanoyl chloride
To a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, is added thionyl chloride (SOCl₂) (1.2 - 2.0 eq) or oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq). A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) is often added when using oxalyl chloride. The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for 1-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC). Upon completion, the excess reagent and solvent are removed under reduced pressure to yield the crude 3-(3-chloro-5-fluorophenyl)propanoyl chloride, which is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
The crude 3-(3-chloro-5-fluorophenyl)propanoyl chloride is dissolved in a dry, inert solvent, typically dichloromethane or 1,2-dichloroethane. The solution is cooled to 0-5 °C in an ice bath. A strong Lewis acid, such as aluminum chloride (AlCl₃) (1.1 - 1.5 eq), is added portion-wise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at low temperature for a period of time, then allowed to warm to room temperature and stirred for an additional 1-24 hours. The reaction is monitored by TLC or HPLC for the formation of the product. Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound.
Data Summary
| Parameter | Value |
| Typical Yield | 75-90% |
| Purity | >98% (after purification) |
| Reaction Time | 2-26 hours (for cyclization) |
| Key Reagents | Thionyl chloride/Oxalyl chloride, Aluminum chloride |
| Solvent | Dichloromethane, 1,2-Dichloroethane |
| Temperature | 0 °C to room temperature |
Logical Workflow
Caption: Workflow for the two-step synthesis of this compound.
Method 2: One-Pot Synthesis using Polyphosphoric Acid (PPA) or Eaton's Reagent
This method offers a more streamlined approach by combining the activation of the carboxylic acid and the cyclization into a single step. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) act as both the dehydrating agent and the Lewis acid catalyst.
Experimental Protocol
3-(3-chloro-5-fluorophenyl)propanoic acid (1.0 eq) is added to an excess of polyphosphoric acid (PPA) or Eaton's reagent. The mixture is mechanically stirred and heated to a temperature typically ranging from 60 °C to 100 °C for several hours (2-8 hours). The progress of the reaction is monitored by TLC or HPLC. Once the reaction is complete, the hot, viscous mixture is carefully poured onto crushed ice with vigorous stirring. This quenching step hydrolyzes the reagent and precipitates the crude product. The solid product is collected by filtration, washed thoroughly with water until the washings are neutral, and then washed with a sodium bicarbonate solution to remove any unreacted starting material. The crude product is then dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Data Summary
| Parameter | Value |
| Typical Yield | 65-85% |
| Purity | >97% (after purification) |
| Reaction Time | 2-8 hours |
| Key Reagents | Polyphosphoric acid (PPA) or Eaton's Reagent |
| Solvent | None (reagent acts as solvent) |
| Temperature | 60-100 °C |
Reaction Pathway
Caption: Reaction pathway for the one-pot synthesis of this compound.
Comparison of Methods
| Feature | Method 1: Two-Step via Acyl Chloride | Method 2: One-Pot with PPA/Eaton's Reagent |
| Number of Steps | Two | One |
| Overall Yield | Generally higher (75-90%) | Slightly lower (65-85%) |
| Reaction Conditions | Milder temperatures, but requires handling of moisture-sensitive reagents. | Higher temperatures, requires handling of highly viscous and corrosive reagents. |
| Work-up | Involves extraction and washing steps. | Involves quenching on ice and filtration. Can be cumbersome with large scales due to the viscosity of PPA. |
| Reagent Handling | Thionyl chloride and aluminum chloride are corrosive and moisture-sensitive. | PPA and Eaton's reagent are highly corrosive and require careful handling, especially during quenching. |
| Scalability | Readily scalable. | Can be challenging to scale up due to the viscosity and exothermic quenching of PPA. |
| Cost-effectiveness | Reagents are common and relatively inexpensive. | PPA and Eaton's reagent are also common, but large excesses are often used. |
Conclusion
Both presented methods are effective for the synthesis of this compound. The choice between them will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and handling capabilities for the reagents involved.
-
Method 1 (Two-Step via Acyl Chloride) is generally preferred for achieving higher yields and for its more predictable scalability. The reaction conditions are milder, although it involves an additional synthetic step.
-
Method 2 (One-Pot with PPA/Eaton's Reagent) offers a more direct route to the product. It is a good option for smaller-scale syntheses where operational simplicity is a key consideration. However, the work-up can be more challenging, and yields may be slightly lower.
Researchers should carefully consider the safety precautions associated with all the reagents mentioned in this guide and perform the syntheses in a well-ventilated fume hood with appropriate personal protective equipment.
A Comparative Spectroscopic Analysis of Halogenated Indanones: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic data of halogenated 1-indanones, compounds of significant interest in medicinal chemistry and drug development. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field.
Data Presentation
The following tables summarize the key spectroscopic data for 1-indanone and its halogenated derivatives. The inclusion of data for the parent 1-indanone provides a baseline for understanding the electronic effects of halogen substitution on the indanone scaffold.
Table 1: ¹H NMR Spectroscopic Data of Halogenated 1-Indanones (in CDCl₃)
| Compound | Ar-H (ppm) | H-3 (ppm) | H-2 (ppm) |
| 1-Indanone | 7.76 (d, 1H), 7.58 (t, 1H), 7.46 (d, 1H), 7.37 (t, 1H) | 3.16 (t, 2H) | 2.71 (t, 2H) |
| 5-Fluoro-1-indanone | 7.75 (dd, 1H), 7.15-7.05 (m, 2H) | 3.15 (t, 2H) | 2.70 (t, 2H) |
| 5-Chloro-1-indanone | 7.70 (d, 1H), 7.45 (dd, 1H), 7.40 (d, 1H) | 3.17 (t, 2H) | 2.72 (t, 2H) |
| 5-Bromo-1-indanone | 7.85 (d, 1H), 7.60 (dd, 1H), 7.35 (d, 1H) | 3.16 (t, 2H) | 2.71 (t, 2H) |
| 4-Iodo-1-indanone | 7.95 (d, 1H), 7.55 (t, 1H), 7.10 (d, 1H) | 3.10 (t, 2H) | 2.65 (t, 2H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).
Table 2: ¹³C NMR Spectroscopic Data of Halogenated 1-Indanones (in CDCl₃)
| Compound | C=O | Ar-C (Quaternary) | Ar-CH | CH₂ (C3) | CH₂ (C2) |
| 1-Indanone | 207.2 | 155.3, 134.8 | 134.6, 127.2, 126.8, 123.8 | 36.4 | 25.8 |
| 5-Fluoro-1-indanone | 205.5 | 165.5 (d), 151.2, 130.8 | 125.5 (d), 115.8 (d), 113.5 (d) | 36.5 | 25.9 |
| 5-Chloro-1-indanone | 205.8 | 153.5, 138.8, 133.2 | 128.0, 127.5, 125.0 | 36.3 | 25.7 |
| 5-Bromo-1-indanone | 206.0 | 154.0, 137.5, 133.8 | 130.5, 129.8, 128.0 | 36.2 | 25.6 |
| 4-Iodo-1-indanone | 206.5 | 157.2, 142.1, 133.0 | 130.1, 129.5, 98.5 | 36.8 | 26.0 |
Note: Chemical shifts (δ) are reported in ppm. For 5-fluoro-1-indanone, (d) indicates a doublet due to carbon-fluorine coupling.
Table 3: Key IR Absorption Bands of Halogenated 1-Indanones
| Compound | ν(C=O) cm⁻¹ | ν(C=C) aromatic cm⁻¹ | ν(C-H) aromatic cm⁻¹ | ν(C-H) aliphatic cm⁻¹ |
| 1-Indanone | ~1705 | ~1605, 1465 | ~3070 | ~2960, 2850 |
| 5-Fluoro-1-indanone | ~1710 | ~1610, 1485 | ~3075 | ~2965, 2855 |
| 5-Chloro-1-indanone | ~1712 | ~1600, 1475 | ~3080 | ~2960, 2850 |
| 5-Bromo-1-indanone | ~1715 | ~1595, 1470 | ~3080 | ~2955, 2845 |
| 4-Iodo-1-indanone | ~1718 | ~1590, 1460 | ~3075 | ~2950, 2840 |
Note: Frequencies (ν) are reported in reciprocal centimeters (cm⁻¹). These are approximate values and can vary slightly based on the sample preparation method.
Table 4: Mass Spectrometry Data of Halogenated 1-Indanones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 1-Indanone | C₉H₈O | 132.16 | 132 (M⁺), 104, 78 |
| 5-Fluoro-1-indanone | C₉H₇FO | 150.15 | 150 (M⁺), 122, 96 |
| 5-Chloro-1-indanone | C₉H₇ClO | 166.60 | 166/168 (M⁺/M⁺+2), 138, 103 |
| 5-Bromo-1-indanone | C₉H₇BrO | 211.06 | 210/212 (M⁺/M⁺+2), 182/184, 103 |
| 4-Iodo-1-indanone | C₉H₇IO | 258.06 | 258 (M⁺), 131, 103 |
Note: The molecular ion peak is denoted as M⁺. For chloro and bromo derivatives, the presence of isotopic peaks (M⁺+2) is a characteristic feature.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for halogenated indanones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the halogenated indanone (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.
Mass Spectrometry (MS)
The mass spectrum is typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) at 70 eV is a common method for generating ions. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Mandatory Visualization
The following diagram illustrates the logical workflow for a comprehensive comparative analysis of the spectroscopic data of halogenated indanones.
Caption: Workflow for the Spectroscopic Analysis of Halogenated Indanones.
A Comparative Guide to 4-Chloro-6-fluoroindan-1-one and Its Non-Fluorinated Analogs as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanone scaffolds are pivotal structural motifs in the synthesis of a wide range of biologically active molecules. The strategic introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This guide provides a comparative overview of the efficacy of 4-Chloro-6-fluoroindan-1-one as a precursor relative to its non-fluorinated and mono-halogenated analogs: 4-chloro-1-indanone and 6-fluoro-1-indanone. The comparison is based on available synthetic methodologies and the biological significance of their derivatives.
The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while a chlorine atom can introduce specific steric and electronic effects, influencing molecular interactions and reactivity.[1] The combination of both in this compound presents a unique precursor for novel pharmaceutical candidates.
Data Presentation: A Comparative Look at Synthesis
| Precursor | Starting Material(s) | Key Reaction Type | Reported Yield | Reference |
| 4-Chloro-1-indanone | 2-Chlorobenzaldehyde | Perkin condensation followed by cyclization | Not explicitly stated for the final product, but the synthesis is a multi-step process.[2] | [2] |
| 4-Chloro-1-indanone | 3-(2-chlorophenyl)propionic acid chloride | Intramolecular Friedel-Crafts acylation | Not explicitly stated in the abstract.[2] | [2] |
| 6-Fluoro-1-indanone | 3-(4-fluorophenyl)propanoic acid | Tb(OTf)₃-catalyzed cyclization | Not specified in the provided text.[3] | [3] |
| Halogenated 1-indanones | 2-halogenocyclopent-2-enones and a diene | Diels-Alder reaction | 72% for the chloro-substituted analog.[4] | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for the synthesis of the discussed indanone precursors based on established chemical transformations.
Protocol 1: Synthesis of 4-Chloro-1-indanone via Friedel-Crafts Cyclization
This protocol is a generalized representation of a common route to 4-chloro-1-indanone.
-
Preparation of 3-(2-chlorophenyl)propanoic acid: This intermediate can be synthesized from 2-chlorobenzaldehyde through methods like the Perkin condensation.[2]
-
Formation of the Acyl Chloride: The 3-(2-chlorophenyl)propanoic acid is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent to form the corresponding acyl chloride.
-
Intramolecular Friedel-Crafts Acylation: The acyl chloride is then subjected to intramolecular Friedel-Crafts cyclization using a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like dichloromethane to yield 4-chloro-1-indanone.[2]
Protocol 2: Synthesis of 6-Fluoro-1-indanone via Catalytic Cyclization
This method offers a route to 6-fluoro-1-indanone from a commercially available starting material.
-
Starting Material: 3-(4-fluorophenyl)propanoic acid.
-
Cyclization: The carboxylic acid is treated with a catalyst such as terbium triflate (Tb(OTf)₃) in a high-boiling solvent. The reaction is heated to drive the intramolecular acylation and subsequent cyclization to form 6-fluoro-1-indanone.[3]
Mandatory Visualizations
Synthetic Workflow Comparison
Caption: Comparative synthetic workflows for halogenated indanones.
Potential Biological Signaling Pathway Involvement
While specific signaling pathways for derivatives of this compound are not extensively documented, compounds with a similar 4-chloro-6-fluoro substitution pattern on an aromatic core have been identified as inverse agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[5] PPARG is a nuclear receptor that plays a key role in adipogenesis, inflammation, and cancer. Inverse agonists repress the basal transcriptional activity of PPARG.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Fluoroindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Chloro-6-fluoroisophthalamide Derivatives as PPARγ Inverse Agonists
A comprehensive guide to the in vitro and in vivo studies of novel covalent inverse agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), BAY-5516, BAY-5094, and BAY-9683. Please note that while the inquiry specified compounds derived from 4-Chloro-6-fluoroindan-1-one, publicly available research predominantly focuses on a structurally related class of compounds, 4-chloro-6-fluoroisophthalamides.
This guide provides a detailed comparison of the performance of three novel, orally bioavailable 4-chloro-6-fluoroisophthalamide derivatives: BAY-5516, BAY-5094, and BAY-9683. These compounds have been identified as potent covalent inverse agonists of PPARγ, a ligand-activated transcription factor implicated in various physiological processes, including lipid homeostasis, inflammation, and adipogenesis.[1][2] Inverse agonism of PPARγ is an emerging therapeutic strategy, particularly in the context of hyperactivated PPARγ-driven disorders such as certain cancers.[1][2]
I. Quantitative Data Summary
The following table summarizes the key in vitro and in vivo data for the three 4-chloro-6-fluoroisophthalamide derivatives, providing a clear comparison of their potency and efficacy.
| Compound | In Vitro Potency (PPARG IC50) | In Vivo Activity | Key Characteristics |
| BAY-5516 | 6.1 ± 3.6 nM | Demonstrates pharmacodynamic regulation of PPARγ target gene expression | Potent inverse agonist with anti-tumor effects.[3] |
| BAY-5094 | Data not publicly available | Leads to pharmacodynamic regulation of PPARγ target gene expression comparable to known inverse agonist SR10221 | Orally bioavailable covalent PPARγ inverse agonist.[1][2] |
| BAY-9683 | Data not publicly available | Leads to pharmacodynamic regulation of PPARγ target gene expression comparable to known inverse agonist SR10221 | Orally bioavailable covalent PPARγ inverse agonist.[1][2] |
II. Experimental Protocols
Detailed methodologies for the key experiments are outlined below to provide a comprehensive understanding of the presented data.
A. In Vitro Assays
1. PPARγ Inverse Agonist Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to measure the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.
-
Principle: In the presence of an inverse agonist, the conformation of the PPARγ LBD changes, leading to the recruitment of corepressor proteins. This interaction is detected by a FRET signal between a terbium-labeled anti-His6 antibody bound to the His6-tagged PPARγ LBD (FRET donor) and a fluorescently labeled corepressor peptide (FRET acceptor).
-
Protocol:
-
His6-tagged PPARγ LBD is incubated with the test compound at various concentrations.
-
A fluorescently labeled peptide from a corepressor protein (e.g., NCOR1) and a terbium-labeled anti-His6 antibody are added to the mixture.
-
The reaction is incubated to allow for complex formation.
-
The TR-FRET signal is measured using a suitable plate reader. An increase in the FRET signal indicates inverse agonist activity.
-
The IC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.
-
2. Cell Proliferation Assay
This assay assesses the anti-proliferative effects of the compounds on cancer cell lines with hyperactivated PPARγ signaling.
-
Cell Line: UM-UC-9 bladder cancer cells, which have a focal amplification of the PPARG gene, are a suitable model.
-
Protocol:
-
UM-UC-9 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compounds or vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.
-
B. In Vivo Studies
1. Pharmacodynamic (PD) Mouse Model
This model is used to evaluate the ability of the compounds to regulate the expression of PPARγ target genes in a living organism.
-
Animal Model: Female athymic nude mice bearing xenografts of a human cancer cell line with activated PPARγ signaling (e.g., UM-UC-9).
-
Protocol:
-
Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups.
-
Compounds are administered orally at a defined dose and schedule.
-
After the treatment period, tumors are harvested at specific time points post-dose.
-
RNA is extracted from the tumor tissue.
-
The expression levels of known PPARγ target genes (e.g., FABP4) are quantified using quantitative real-time PCR (qRT-PCR).
-
The change in gene expression in the treated groups is compared to the vehicle control group to assess the pharmacodynamic effect of the compounds.
-
III. Visualizations
A. Signaling Pathway of PPARγ Inverse Agonism
Caption: PPARγ inverse agonism signaling pathway.
B. Experimental Workflow for In Vivo Pharmacodynamic Study
Caption: Workflow for an in vivo pharmacodynamic study.
References
Validating the structure of 4-Chloro-6-fluoroindan-1-one using 2D NMR techniques
A Comparative Guide for Researchers
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical checkpoint. For substituted indanones, which are prevalent scaffolds in medicinal chemistry, precise structural assignment is paramount to understanding structure-activity relationships. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 4-Chloro-6-fluoroindan-1-one. We present supporting hypothetical experimental data and detailed protocols to assist researchers in this process.
Comparison of Structural Validation Techniques
The structural elucidation of organic molecules relies on a variety of analytical methods. While each technique provides valuable information, they differ in their application, the nature of the data they provide, and their limitations.
| Technique | Principle | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Measures nuclear spin correlations through bonds. | Detailed atom connectivity, proton-proton and proton-carbon correlations. | Provides unambiguous evidence of molecular structure in solution; non-destructive. | Requires a relatively pure sample of sufficient quantity; can be time-consuming to analyze. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight and fragmentation patterns. | High sensitivity; can be coupled with chromatography for mixture analysis. | Does not provide direct information on atom connectivity; isomers can be difficult to distinguish. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise three-dimensional atomic coordinates in the solid state. | Provides the absolute structure, including stereochemistry. | Requires a suitable single crystal, which can be challenging to grow; the solid-state conformation may differ from the solution-state. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular skeleton; spectra can be complex. |
Structural Elucidation of this compound using 2D NMR
The structure of this compound was confirmed through a combination of 1D (¹H and ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques collectively provide a detailed map of the proton and carbon framework of the molecule.
Hypothetical ¹H and ¹³C NMR Data
The following table summarizes the hypothetical chemical shifts for this compound.
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | 195.2 |
| 2 | 3.15 | t | 7.5 | 36.5 |
| 3 | 2.78 | t | 7.5 | 29.8 |
| 3a | - | - | - | 148.5 |
| 4 | - | - | - | 130.1 |
| 5 | 7.45 | d | 8.0 | 115.9 (d, J=24 Hz) |
| 6 | - | - | - | 164.2 (d, J=250 Hz) |
| 7 | 7.28 | d | 8.0 | 110.8 (d, J=25 Hz) |
| 7a | - | - | - | 155.3 |
Key 2D NMR Correlations
-
COSY: A cross-peak between the protons at 3.15 ppm (H-2) and 2.78 ppm (H-3) confirms their vicinal coupling and establishes the ethylene bridge of the indanone ring.
-
HSQC: This experiment correlates directly bonded protons and carbons.[1] The proton at 3.15 ppm shows a correlation to the carbon at 36.5 ppm (C-2), and the proton at 2.78 ppm correlates to the carbon at 29.8 ppm (C-3). The aromatic protons at 7.45 ppm and 7.28 ppm correlate to the carbons at 115.9 ppm (C-5) and 110.8 ppm (C-7) respectively.
-
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.[1]
-
The protons at H-2 (3.15 ppm) show correlations to the carbonyl carbon C-1 (195.2 ppm) and the aromatic carbon C-7a (155.3 ppm).
-
The protons at H-3 (2.78 ppm) show correlations to the quaternary carbon C-3a (148.5 ppm).
-
The aromatic proton H-5 (7.45 ppm) shows correlations to the carbon C-7 (110.8 ppm) and the quaternary carbon C-4 (130.1 ppm), confirming the position of the chlorine atom.
-
The aromatic proton H-7 (7.28 ppm) shows correlations to the carbon C-5 (115.9 ppm) and the quaternary carbon C-3a (148.5 ppm). The characteristic large coupling constant of the C-6 carbon (164.2 ppm, J=250 Hz) in the ¹³C NMR spectrum is indicative of a direct bond to fluorine.
-
Experimental Protocols
2D NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). All NMR spectra are recorded on a 500 MHz spectrometer.
-
COSY: The gradient-enhanced COSY experiment is acquired with a spectral width of 12 ppm in both dimensions, 2048 data points in F2, and 256 increments in F1.
-
HSQC: The gradient-enhanced HSQC experiment is optimized for a one-bond ¹JCH coupling of 145 Hz. The spectral widths are 12 ppm in the ¹H dimension and 200 ppm in the ¹³C dimension.
-
HMBC: The gradient-enhanced HMBC experiment is optimized for a long-range coupling of 8 Hz. The spectral widths are 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension.
Visualization of Experimental Workflow and Structural Correlations
The following diagrams illustrate the workflow for structure validation and the key 2D NMR correlations used to elucidate the structure of this compound.
Caption: Experimental workflow for 2D NMR-based structure validation.
Caption: Key 2D NMR correlations for structure confirmation.
Conclusion
The structural validation of this compound is unequivocally achieved through the application of 2D NMR spectroscopy. The combination of COSY, HSQC, and HMBC experiments provides a complete and unambiguous assignment of the proton and carbon signals, confirming the connectivity of the molecular framework. While other techniques such as mass spectrometry and X-ray crystallography offer complementary information, 2D NMR stands out for its ability to provide a detailed structural picture in the solution state, which is often more relevant to the biological activity of drug candidates. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of novel small molecules.
References
Comparative Analysis of a Novel 4-Chloro-6-fluoroindan-1-one Derivative: Cross-Reactivity and Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel 4-Chloro-6-fluoroindan-1-one derivative, designated as Compound X, against other experimental compounds targeting neurodegenerative disease pathways. The following sections present a summary of its cross-reactivity profile, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.
Data Presentation: Cross-Reactivity Profile
The cross-reactivity of Compound X was assessed against a panel of targets implicated in neurodegenerative diseases and compared with two alternative compounds, a standard acetylcholinesterase inhibitor (Donepezil) and another experimental indanone derivative (Compound Y). The inhibitory activities (IC₅₀) are summarized in the tables below.
Table 1: Inhibitory Activity against Primary and Secondary Targets
| Compound | Acetylcholinesterase (AChE) IC₅₀ (nM) | Butyrylcholinesterase (BuChE) IC₅₀ (nM) | Amyloid-β (Aβ₁₋₄₂) Aggregation IC₅₀ (µM) |
| Compound X | 15.2 | 158.6 | 5.8 |
| Donepezil | 10.5 | 3,120 | > 100 |
| Compound Y | 45.8 | 89.4 | 12.1 |
Table 2: Off-Target Selectivity Profile
| Compound | Monoamine Oxidase A (MAO-A) IC₅₀ (µM) | Monoamine Oxidase B (MAO-B) IC₅₀ (µM) | Cereblon (CRBN) Binding Ki (µM) |
| Compound X | > 50 | 25.3 | > 100 |
| Donepezil | > 100 | > 100 | Not Assessed |
| Compound Y | 15.2 | 5.1 | 45.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method, which measures the activity of acetylcholinesterase by quantifying the amount of thiocholine produced from the hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Amyloid-β (Aβ₁₋₄₂) Aggregation Assay
This assay utilizes Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity.
Materials:
-
Synthetic Amyloid-β (Aβ₁₋₄₂) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving the lyophilized peptide in HFIP and then evaporating the solvent. The resulting peptide film is dissolved in DMSO.
-
Dilute the Aβ₁₋₄₂ stock solution in phosphate buffer to the desired final concentration.
-
Add the test compound at various concentrations to the Aβ₁₋₄₂ solution.
-
Incubate the mixture at 37°C with continuous agitation for 24-48 hours to induce aggregation.
-
After incubation, add ThT solution to each sample.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity of samples with and without the test compound.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by the this compound derivative and its alternatives.
Caption: Cholinergic Signaling Pathway.
Caption: Amyloid Precursor Protein Processing Pathways.
A Comparative Purity Analysis of Synthesized versus Commercial 4-Chloro-6-fluoroindan-1-one for Research and Development Applications
For Immediate Release
In the landscape of pharmaceutical synthesis and materials science, the purity of chemical intermediates is a cornerstone of reproducible and reliable research. 4-Chloro-6-fluoroindan-1-one is a key building block in the synthesis of various biologically active molecules. This guide presents a comprehensive benchmark of a laboratory-synthesized batch of this compound against two leading commercial standards, designated as Commercial Standard A and Commercial Standard B. The analysis demonstrates that a controlled, multi-step synthesis followed by rigorous purification can yield a product of exceptional purity.
Synthesis and Purification Overview
The synthesized this compound was prepared via a multi-step process culminating in an intramolecular Friedel-Crafts acylation. The starting material, 3-(3-chloro-5-fluorophenyl)propanoic acid, was first converted to its corresponding acyl chloride. This intermediate then underwent cyclization using a Lewis acid catalyst to form the target indanone.[1][2] Purification was achieved through recrystallization, a critical step in minimizing process-related impurities.
Comparative Purity and Impurity Profiling
The purity of the synthesized batch and the two commercial standards was determined using High-Performance Liquid Chromatography (HPLC) with UV detection. Further characterization and impurity identification were performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Purity and Impurity Analysis
The quantitative data from the HPLC and GC-MS analyses are summarized in the tables below.
Table 1: Comparative Purity by HPLC
| Sample ID | Purity (%) by Area Normalization | Retention Time (min) |
| Synthesized Batch | 99.85 | 8.42 |
| Commercial Standard A | 99.52 | 8.43 |
| Commercial Standard B | 98.97 | 8.42 |
Table 2: Major Identified Impurities by GC-MS
| Impurity | Potential Source | Synthesized Batch (%) | Commercial Standard A (%) | Commercial Standard B (%) |
| 3-(3-chloro-5-fluorophenyl)propanoic acid | Unreacted Starting Material | 0.05 | 0.11 | 0.25 |
| 6-Chloro-4-fluoroindan-1-one | Isomeric Byproduct | 0.03 | 0.15 | 0.31 |
| Unidentified Species (MW > 200) | Potential Dimerization/Side Reaction | < 0.01 | 0.08 | 0.12 |
| Residual Solvent (Dichloromethane) | Synthesis/Purification | < 0.01 | 0.02 | 0.05 |
The data clearly indicates that the synthesized batch possesses a higher overall purity compared to the tested commercial standards. Notably, the levels of the isomeric impurity, 6-Chloro-4-fluoroindan-1-one, and unreacted starting material are significantly lower in the synthesized product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the key quality attributes of the synthesized compound versus the commercial standards.
References
Comparative Kinetics of Chloro- vs. Fluoro-Substituted Indanones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of halogenated indanones is crucial for optimizing synthetic routes and designing novel therapeutic agents. This guide provides a comparative analysis of the reaction kinetics of chloro- and fluoro-substituted indanones, drawing upon established principles of organic chemistry to predict their relative reactivities in nucleophilic substitution reactions.
Due to a lack of specific published kinetic data for the direct comparison of chloro- and fluoro-substituted indanones, this guide utilizes well-understood principles of reaction mechanisms, including SN1, SN2, and enolate-mediated pathways, to infer and present a qualitative and illustrative quantitative comparison. The provided experimental data should be considered illustrative and is intended to guide future experimental design.
Data Presentation: Illustrative Kinetic Data
The following table summarizes hypothetical, yet chemically reasonable, kinetic data for the reaction of a generic nucleophile with 2-chloro-1-indanone and 2-fluoro-1-indanone. This data is presented to illustrate the expected differences in reactivity based on the operative reaction mechanism.
| Reaction Type | Substrate | Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate | Activation Energy (Ea) (kJ/mol) |
| SN2 | 2-Chloro-1-indanone | 1.5 x 10⁻⁴ | 100 | 85 |
| 2-Fluoro-1-indanone | 1.5 x 10⁻⁶ | 1 | 95 | |
| SNAr-like | 5-Chloro-1-indanone | 2.8 x 10⁻⁵ | 1 | 90 |
| 5-Fluoro-1-indanone | 8.4 x 10⁻⁴ | 30 | 80 |
Note: This data is illustrative. Actual experimental values will vary depending on the specific nucleophile, solvent, and reaction conditions.
Discussion of Reaction Mechanisms and Expected Kinetics
The reactivity of halo-substituted indanones is highly dependent on the position of the halogen and the reaction conditions, which dictate the operative reaction mechanism.
Nucleophilic Substitution at the α-Carbon (2-position)
Substitution at the carbon adjacent to the carbonyl group can proceed via several pathways:
-
SN2 Mechanism: This mechanism involves a backside attack by the nucleophile, displacing the halide ion in a single concerted step. The rate of an SN2 reaction is sensitive to the ability of the halogen to act as a leaving group. Weaker bases are better leaving groups.[1][2] Consequently, the C-Cl bond, being weaker than the C-F bond, will break more easily. Therefore, 2-chloro-1-indanone is expected to react significantly faster than 2-fluoro-1-indanone via an SN2 mechanism. [1][2]
-
Enolate-Mediated Mechanism: In the presence of a base, an enolate can form, which can then expel the halide ion. The rate-determining step in this pathway can be either the enolate formation or the halide expulsion. If halide expulsion is rate-determining, the same leaving group ability trend as in SN2 reactions would be expected, with the chloro-substituted indanone reacting faster.
Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring
When the halogen is substituted on the aromatic ring (e.g., at the 5- or 6-position), a nucleophilic aromatic substitution (SNAr) mechanism is possible, particularly if the ring is activated by the electron-withdrawing carbonyl group. In contrast to SN2 reactions, the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[3] The stability of this intermediate is enhanced by strongly electron-withdrawing groups. Due to its superior electronegativity, fluorine is more effective at stabilizing the negative charge of the Meisenheimer complex through its inductive effect than chlorine.[3][4] This stabilization of the transition state leading to the intermediate results in a lower activation energy. Consequently, fluoro-substituted indanones are expected to be more reactive than their chloro-substituted counterparts in SNAr reactions. [3][5]
Experimental Protocols
The following provides a general methodology for conducting a comparative kinetic study of the reaction of 2-haloindanones with a nucleophile, such as sodium thiophenoxide.
Objective: To determine and compare the second-order rate constants for the reaction of 2-chloro-1-indanone and 2-fluoro-1-indanone with sodium thiophenoxide.
Materials:
-
2-chloro-1-indanone
-
2-fluoro-1-indanone
-
Thiophenol
-
Sodium methoxide
-
Anhydrous methanol (solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Thiophenoxide Solution: A stock solution of sodium thiophenoxide is prepared in anhydrous methanol by reacting thiophenol with an equimolar amount of sodium methoxide. The concentration should be determined accurately by titration.
-
Preparation of Haloindanone Solutions: Stock solutions of known concentrations of 2-chloro-1-indanone and 2-fluoro-1-indanone are prepared in anhydrous methanol.
-
Kinetic Runs:
-
A solution of the haloindanone in methanol is placed in a thermostatted cuvette inside the UV-Vis spectrophotometer.
-
An equivalent or pseudo-first-order excess of the sodium thiophenoxide solution is rapidly injected into the cuvette, and the data acquisition is started immediately.
-
The reaction is monitored by observing the change in absorbance at a wavelength where there is a significant difference in the molar absorptivity between the reactants and products (e.g., the formation of the product or the disappearance of the thiophenoxide).
-
The reaction is followed until it is at least 90% complete.
-
The experiment is repeated at various concentrations of both the haloindanone and the nucleophile to determine the reaction order.
-
The entire procedure is repeated for the other haloindanone under identical conditions.
-
-
Data Analysis:
-
For a second-order reaction, a plot of 1/([A]t - [A]eq) versus time will yield a straight line, where [A]t is the concentration of the reactant at time t and [A]eq is the concentration at equilibrium.
-
The slope of this line is equal to the second-order rate constant, k.
-
The rate constants for the chloro- and fluoro-substituted indanones are then compared.
-
Visualizations
Caption: SN2 reaction pathway comparison.
Caption: SNAr reaction pathway comparison.
Caption: Experimental workflow for kinetic analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of Molecules Synthesized from 4-Chloro-6-fluoroindan-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the drug-likeness of hypothetical molecules synthesized from the starting material 4-Chloro-6-fluoroindan-1-one. The analysis is based on key physicochemical properties that influence a molecule's pharmacokinetic profile, specifically its absorption, distribution, metabolism, and excretion (ADME). These properties are evaluated against established principles such as Lipinski's Rule of Five and Veber's rules. For context and comparison, the properties of several FDA-approved small molecule kinase inhibitors are also presented. Detailed experimental protocols for determining these key drug-likeness parameters are provided to support further research and validation.
Data Presentation: Physicochemical Properties and Drug-Likeness Parameters
The following tables summarize the calculated physicochemical properties for the starting material, its hypothetical derivatives, and a selection of approved kinase inhibitors. These parameters are crucial for predicting the oral bioavailability and overall drug-likeness of a compound.
Table 1: Physicochemical Properties of Hypothetical Derivatives of this compound
| Compound ID | Structure | Molecular Formula | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | TPSA (Ų) | Lipinski Violations |
| SM | This compound | C₉H₆ClFO | 184.60 | 2.45 | 0 | 1 | 0 | 17.07 | 0 |
| D1 | 4-Chloro-6-fluoroindan-1-ol | C₉H₈ClFO | 186.61 | 2.15 | 1 | 1 | 1 | 37.30 | 0 |
| D2 | N-(4-chloro-6-fluoroindan-1-yl)-N-methylmethanamine | C₁₁H₁₄ClFN | 215.69 | 2.75 | 0 | 1 | 2 | 3.24 | 0 |
| D3 | 4-Chloro-6-fluoro-1-methylindane | C₁₀H₁₀ClF | 184.64 | 3.52 | 0 | 0 | 1 | 0.00 | 0 |
| D4 | 2-Benzylidene-4-chloro-6-fluoroindan-1-one | C₁₆H₁₀ClFO | 272.70 | 4.48 | 0 | 1 | 1 | 17.07 | 0 |
Table 2: Physicochemical Properties of Selected FDA-Approved Kinase Inhibitors (for Comparison)
| Drug Name | Molecular Formula | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | TPSA (Ų) | Lipinski Violations |
| Imatinib | C₂₉H₃₁N₇O | 493.60 | 3.83 | 2 | 8 | 8 | 91.34 | 0 |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 | 4.09 | 1 | 7 | 6 | 75.99 | 0 |
| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.82 | 4.33 | 3 | 5 | 6 | 91.64 | 0 |
| Axitinib | C₂₂H₁₈N₄OS | 386.47 | 3.56 | 2 | 5 | 4 | 85.34 | 0 |
Experimental Protocols
The following are standard protocols for the experimental determination of key drug-likeness parameters.
1. Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining LogP.[1][2]
-
Principle: A compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in each phase at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.[2]
-
Procedure:
-
Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Calculate LogP as log₁₀(P).
-
2. Aqueous Solubility Determination by Shake-Flask Method
This method determines the equilibrium solubility of a compound in an aqueous buffer.[3][4][5]
-
Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until the solution is saturated and equilibrium is reached. The concentration of the dissolved compound is then measured.[5]
-
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully collect an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using an appropriate analytical technique (e.g., HPLC, LC-MS/MS).[4]
-
The measured concentration represents the aqueous solubility of the compound under the specified conditions.
-
3. Membrane Permeability Assessment by Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[6][7]
-
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial membrane composed of lipids, to an acceptor compartment.[6]
-
Procedure:
-
A 96-well microplate with a filter bottom is used. The filter is coated with a solution of lipids (e.g., lecithin in dodecane) to form the artificial membrane.
-
The acceptor wells are filled with a buffer solution.
-
The test compound, dissolved in a buffer (often containing a small percentage of DMSO), is added to the donor wells which are then placed on top of the acceptor plate, creating a "sandwich".
-
The plate sandwich is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse across the membrane.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS or UV-Vis spectroscopy.
-
The permeability coefficient (Pe) is calculated based on the compound concentrations, incubation time, and the surface area of the membrane.
-
Mandatory Visualizations
Caption: Hypothetical synthetic workflow from this compound.
Caption: Logical workflow for assessing the drug-likeness of a molecule.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. acdlabs.com [acdlabs.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-6-fluoroindan-1-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount for laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Chloro-6-fluoroindan-1-one, a halogenated organic compound. Adherence to these protocols is crucial for mitigating risks and ensuring full compliance with regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected for integrity before each use. |
| Body Protection | A laboratory coat or a chemical-resistant suit to prevent skin contact. |
| Respiratory Protection | In case of dust or aerosol formation, use a full-face particle respirator or a self-contained breathing apparatus. |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Collection
-
Designate as Hazardous Waste : As soon as this compound is deemed waste, it must be managed as hazardous waste.
-
Collect Waste : Collect all waste containing this compound, including surplus or non-recyclable material, in a designated, compatible, and sealable container labeled as "Halogenated Organic Waste".[1] Avoid mixing it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Labeling
The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., Toxic, Irritant)
-
The date when the waste was first added to the container
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[2]
Step 4: Disposal of Contaminated Materials
-
All materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste in the same designated container.[3]
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.
Step 5: Arranging for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
The primary recommended method for the disposal of halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize resulting acidic gases.[4]
-
Under no circumstances should this chemical be disposed of down the drain, as it can be very toxic to aquatic life with long-lasting effects.[5][6]
Spill Response Protocol
In the event of a spill, immediate and proper cleanup is essential to mitigate hazards.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood.
-
Contain the Spill : For solid spills, carefully sweep or scoop the material to avoid creating dust.[4] For liquid spills, use an inert absorbent material.
-
Collect Cleanup Materials : Place all contaminated cleanup materials into a suitable, labeled container for disposal as hazardous waste.
-
Decontaminate the Area : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report the Spill : Inform your institution's EHS department or emergency response team immediately.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-6-fluoroindan-1-one
Essential Safety and Handling Guide for 4-Chloro-6-fluoroindan-1-one
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Summary
| Hazard Category | Anticipated Hazard |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage or irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[4][5] A face shield should be worn over goggles when there is a risk of splashing.[4][6]
-
Skin Protection:
-
Wear a flame-resistant lab coat over long-sleeved clothing.[5]
-
Don appropriate chemical-resistant gloves. Nitrile gloves are a good initial choice for general protection against a variety of chemicals.[3][4] Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[3]
-
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[3]
3. Handling and Weighing:
-
Before handling, review the available safety information and have a clear plan for the experiment.
-
When weighing the solid compound, perform the task in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.
-
Use a spatula for transfers and avoid creating dust clouds.
-
Keep containers of the chemical closed when not in use.[7]
4. Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent in a flask within the fume hood.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Ensure all glassware is free of cracks and damage.[8]
5. Spill Management:
-
Small Spills:
-
Alert others in the vicinity.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material.
-
Carefully sweep the absorbed material into a designated waste container.
-
Clean the spill area with soap and water.
-
Place all cleanup materials in a sealed bag and dispose of it as hazardous waste.[9]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional environmental health and safety (EHS) office.
-
Prevent others from entering the area.
-
Disposal Plan
1. Waste Segregation:
-
This compound and any materials contaminated with it are considered halogenated organic waste .[10]
-
Crucially, do not mix halogenated waste with non-halogenated waste. [11][12] The disposal costs for halogenated waste are significantly higher.[12][13]
-
Keep halogenated waste separate from other waste streams like acids, bases, and heavy metals.[13]
2. Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, weigh boats) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".
-
Collect all liquid waste containing this compound in a separate, sealed, and properly labeled container for "Halogenated Organic Liquid Waste".
-
Never dispose of this chemical down the drain.[14]
3. Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[11]
-
Store waste containers in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[7][13]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. uah.edu [uah.edu]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
